(R)-3-Fluoropyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987336 | |
| Record name | 3-Fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679431-51-7 | |
| Record name | 3-Fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-3-Fluoropyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the known physical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visualization of its application in a typical drug discovery workflow.
Core Physical Properties
The physical characteristics of this compound hydrochloride are essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉ClFN | [1][2][3] |
| Molecular Weight | 125.57 g/mol | [1][2][3] |
| Appearance | White to light brown or pale pink crystalline powder | [4] |
| Melting Point | 179-186 °C | [1] |
| Boiling Point | Data not available; likely decomposes at high temperatures. | |
| Solubility | Soluble in water and polar solvents like methanol. Quantitative data in a range of solvents is not extensively reported. | [5][6] |
| Optical Rotation | [α]²⁰/D = -8.0° (c=4 in methanol) |
Experimental Protocols
Accurate determination of physical properties is critical for compound characterization and quality control. The following sections detail the standard methodologies for measuring the key physical parameters of this compound hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.
Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the compound.
-
Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.
-
Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules like this compound hydrochloride, confirming the enantiomeric purity.
Principle: A solution of the chiral compound is placed in a polarimeter, and the angle to which it rotates the plane of polarized light is measured.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm) or other specified light source
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of this compound hydrochloride (e.g., 400 mg for a concentration of c=4 in 10 mL of methanol).
-
Dissolve the compound in a high-purity solvent (e.g., methanol) in a volumetric flask and dilute to the mark. Ensure the solution is homogeneous.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument.
-
Zero the instrument according to the manufacturer's instructions.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation angle (α). The measurement should be taken at a constant temperature, typically 20 °C.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Drug Discovery Workflow
This compound hydrochloride is a valuable building block in the synthesis of novel drug candidates. The following diagram illustrates a simplified workflow where this compound is utilized in the lead optimization phase of drug discovery.
Caption: Drug discovery workflow with a focus on lead optimization.
Conclusion
This technical guide provides essential physical property data and standardized experimental protocols for this compound hydrochloride. A thorough understanding of these properties is fundamental for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the effective and safe utilization of this important synthetic building block. While comprehensive quantitative data on boiling point and solubility remain to be fully elucidated in publicly available literature, the information provided herein serves as a valuable resource for its application in the laboratory.
References
- 1. ossila.com [ossila.com]
- 2. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 136725-53-6 | (S)-3-Fluoro-pyrrolidine hydrochloride [fluoromart.com]
- 6. CAS 136725-53-6: S-(+)-3-Fluoropyrrolidine hydrochloride [cymitquimica.com]
An In-depth Technical Guide to the Synthesis of (R)-3-Fluoropyrrolidine Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Fluoropyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound free base. Two principal, stereospecific strategies are detailed: the fluorination of N-Boc-(3S)-3-hydroxypyrrolidine and a multi-step synthesis originating from (S)-4-Chloro-3-hydroxybutyronitrile. This document presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the practical synthesis of this important compound.
Introduction
The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The pyrrolidine scaffold is a prevalent motif in numerous pharmaceuticals. Consequently, chiral 3-fluoropyrrolidine, particularly the (R)-enantiomer, has emerged as a highly sought-after intermediate in drug discovery and development. This guide focuses on providing a detailed technical overview of the most reliable and scalable methods for its synthesis.
Synthetic Route 1: From N-Boc-(3S)-3-hydroxypyrrolidine
This synthetic approach leverages the commercially available and enantiomerically pure N-Boc-(3S)-3-hydroxypyrrolidine. The synthesis involves two key steps: a stereoinvertive fluorination of the hydroxyl group, followed by the deprotection of the Boc group to yield the target free base.
Overall Reaction Scheme
Caption: Synthetic workflow from N-Boc-(3S)-3-hydroxypyrrolidine.
Experimental Protocols
Step 1: Synthesis of N-Boc-(R)-3-fluoropyrrolidine
The fluorination of N-Boc-(3S)-3-hydroxypyrrolidine proceeds with inversion of stereochemistry. Common fluorinating agents for this transformation include Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Using DAST:
-
Procedure: To a solution of N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add DAST (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
-
-
Using Deoxo-Fluor®:
-
Procedure: In a similar setup to the DAST protocol, dissolve N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM. At 0 °C, add Deoxo-Fluor® (1.5 eq) dropwise. The reaction is typically stirred at room temperature for 4-6 hours.
-
Work-up: The reaction is quenched and worked up in the same manner as the DAST procedure.
-
Step 2: Deprotection to this compound Free Base
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Procedure: Dissolve N-Boc-(R)-3-fluoropyrrolidine (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) or trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA). Stir the solution at room temperature for 1-3 hours.
-
Work-up: The solvent and excess acid are removed under reduced pressure. To obtain the free base, the resulting hydrochloride salt is dissolved in water and basified with a strong base (e.g., NaOH) to a pH > 12. The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ether). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the this compound free base.
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Fluorination | N-Boc-(3S)-3-hydroxypyrrolidine | DAST or Deoxo-Fluor® | DCM | -78 to RT | 4-16 | 60-85 | >95 |
| Deprotection & Neutralization | N-Boc-(R)-3-fluoropyrrolidine | HCl in Dioxane or TFA in DCM, then NaOH | Dioxane/DCM | RT | 1-3 | 85-95 | >98 |
Synthetic Route 2: From (S)-4-Chloro-3-hydroxybutyronitrile
This route provides a scalable synthesis of this compound from the readily available (S)-4-Chloro-3-hydroxybutyronitrile. The synthesis involves protection of the hydroxyl group, reduction of the nitrile and in-situ cyclization, fluorination, and final deprotection.
Overall Reaction Scheme
Caption: Synthetic workflow from (S)-4-Chloro-3-hydroxybutyronitrile.
Experimental Protocols
Step 1: Synthesis of (S)-3-Hydroxypyrrolidine
-
Procedure: (S)-4-chloro-3-hydroxybutyronitrile is subjected to catalytic hydrogenation. A solution of the nitrile in methanol is treated with Raney Nickel under a hydrogen atmosphere (50-100 psi) at elevated temperature (50-70 °C). This one-pot reaction achieves both the reduction of the nitrile to the primary amine and the subsequent intramolecular cyclization to form (S)-3-hydroxypyrrolidine.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
Step 2: N-Protection of (S)-3-Hydroxypyrrolidine
-
Procedure: The crude (S)-3-hydroxypyrrolidine is dissolved in a suitable solvent like DCM or a mixture of dioxane and water. A base such as triethylamine or sodium bicarbonate is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-Boc-(S)-3-hydroxypyrrolidine.
Step 3 & 4: Fluorination and Deprotection
The subsequent fluorination of N-Boc-(S)-3-hydroxypyrrolidine and the final deprotection step are carried out as described in Section 2.2 .
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Reduction & Cyclization | (S)-4-Chloro-3-hydroxybutyronitrile | H₂, Raney Ni | Methanol | 50-70 | 12-24 | 70-85 | >95 |
| N-Protection | (S)-3-Hydroxypyrrolidine | Boc₂O, Triethylamine | DCM | RT | 2-4 | 90-98 | >97 |
| Fluorination | N-Boc-(S)-3-hydroxypyrrolidine | DAST or Deoxo-Fluor® | DCM | -78 to RT | 4-16 | 60-85 | >95 |
| Deprotection & Neutralization | N-Boc-(R)-3-fluoropyrrolidine | HCl in Dioxane or TFA in DCM, then NaOH | Dioxane/DCM | RT | 1-3 | 85-95 | >98 |
Purification and Characterization of this compound Free Base
The final product is typically a low-boiling liquid and can be purified by fractional distillation under reduced pressure. Characterization is performed using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.
-
Chiral HPLC or GC: To determine the enantiomeric purity.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion
The synthesis of this compound free base can be reliably achieved through well-established synthetic routes. The choice between the two primary methods detailed in this guide will depend on factors such as the availability of starting materials, scalability requirements, and the desired overall efficiency. The protocol starting from N-Boc-(3S)-3-hydroxypyrrolidine is more direct, while the route from (S)-4-Chloro-3-hydroxybutyronitrile offers a potentially more cost-effective solution for large-scale production. Both methods, when executed with care, provide access to this valuable chiral building block in high yield and purity.
A Technical Guide to the Solubility of (R)-3-Fluoropyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Fluoropyrrolidine, a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a detailed experimental protocol for determining its solubility, alongside an estimation of its qualitative solubility based on the known properties of its parent compound, pyrrolidine.
Introduction to this compound
This compound is a chiral fluorinated heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its structural features, including the presence of a fluorine atom and a secondary amine, significantly influence its physicochemical properties, such as solubility, which in turn impacts its handling, formulation, and bioavailability in drug discovery and development.[2]
Estimated Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. These estimations are based on the general principle of "like dissolves like" and the known properties of pyrrolidine.[6]
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The polar N-H and C-F bonds, along with the lone pair on the nitrogen, can participate in hydrogen bonding and strong dipole-dipole interactions with protic solvents.[7] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of this compound should allow for favorable dipole-dipole interactions with these solvents.[8] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the pyrrolidine ring has non-polar character, the presence of the polar C-F and N-H bonds will likely limit its solubility in highly non-polar solvents. Some solubility might be observed in moderately non-polar solvents like diethyl ether due to the potential for some dipole-induced dipole interactions.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be suitable solvents for this compound. |
Note: This table presents an estimation and should be confirmed by experimental determination.
Experimental Protocol for Determining Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating an excess of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if appropriate
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze both the calibration standards and the filtered sample solutions using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Logical Relationship for Solubility Prediction
The solubility of a compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the logical relationship for predicting the solubility of this compound.
Caption: Logical relationship governing the solubility of this compound in organic solvents.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests it is likely soluble in a range of polar organic solvents. For drug development and research applications requiring precise solubility values, the detailed shake-flask method provided in this guide is recommended. Understanding and experimentally determining the solubility of this compound is a crucial step in harnessing its full potential as a versatile chemical building block.
References
- 1. ossila.com [ossila.com]
- 2. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. scent.vn [scent.vn]
- 10. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to (R)-3-Fluoropyrrolidine: A Chiral Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Fluoropyrrolidine is a chiral fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the unique electronic properties of the fluorine atom, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in the development of kinase and phosphodiesterase inhibitors.
Chemical and Physical Properties
This compound is most commonly available and handled as its hydrochloride salt for improved stability and ease of handling. The free base can be generated in situ for chemical reactions.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₄H₈FN | C₄H₉ClFN[1] |
| Molecular Weight | 89.11 g/mol | 125.57 g/mol [1] |
| CAS Number | 136725-54-7 (Parent) | 136725-55-8[1] |
| Appearance | - | White to off-white solid |
| Melting Point | - | 179-186 °C[1] |
| Optical Activity | - | [α]20/D -8.0°, c = 4 in methanol[1] |
| Solubility | - | Soluble in water and methanol |
Synthesis of this compound Hydrochloride
A common and efficient method for the synthesis of this compound hydrochloride involves the fluorination of a protected (S)-3-hydroxypyrrolidine derivative, followed by deprotection. This stereoinvertive process ensures the desired (R)-enantiomer.
Experimental Protocol: Synthesis from N-Boc-(3S)-3-hydroxypyrrolidine
This protocol is based on a patented process and represents a scalable route to the target compound.
Step 1: Fluorination of N-Boc-(3S)-3-hydroxypyrrolidine
-
To a solution of N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent (e.g., Deoxofluor® or XtalFluor-E®) (1.2-1.5 eq.) at a reduced temperature (e.g., -78 °C).
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-3-fluoropyrrolidine.
Step 2: Deprotection of N-Boc-(R)-3-fluoropyrrolidine
-
Dissolve the crude N-Boc-(R)-3-fluoropyrrolidine in a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) (2-3 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether) to precipitate the product.
-
Filter the solid, wash with the solvent, and dry under vacuum to afford this compound hydrochloride as a solid.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of inhibitors targeting enzymes implicated in cancer and neurological disorders.
Inhibition of Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is associated with various cancers, making them attractive targets for cancer therapy. This compound has been incorporated into imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[1]
Caption: Aurora Kinase A Signaling Pathway and Inhibition.
Inhibition of Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for signal transduction in the brain.[2] PDE10A is highly expressed in the striatum and is a target for the treatment of schizophrenia and other neuropsychiatric disorders. This compound is utilized in the synthesis of potent and selective PDE10A inhibitors.[1]
Caption: PDE10A-mediated cAMP Signaling and Inhibition.
Experimental Workflow: Amide Coupling
A primary application of this compound is in the formation of amide bonds with carboxylic acids to generate more complex molecules. The following is a general workflow for such a coupling reaction.
General Protocol for Amide Bond Formation
-
Amine Preparation: If starting with this compound hydrochloride, neutralize it to the free base by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, DMF).
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent. Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the solution of the this compound free base (1.0-1.2 eq.) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: General Experimental Workflow for Amide Coupling.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex and biologically active molecules. Its incorporation into drug candidates has shown promise in modulating the activity of important therapeutic targets such as Aurora kinases and PDE10A. The synthetic routes to this compound are well-established, and its application in standard chemical transformations like amide coupling is straightforward, making it an accessible and powerful tool for medicinal chemists and drug development professionals.
References
In-Depth Conformational Analysis of (R)-3-Fluoropyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Fluoropyrrolidine is a valuable building block in medicinal chemistry, where the introduction of a fluorine atom can significantly influence the molecule's conformation and, consequently, its biological activity. A thorough understanding of its conformational landscape is paramount for rational drug design. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. Key aspects covered include the pyrrolidine ring puckering, the influence of the gauche effect, and the dynamics of nitrogen inversion. Detailed experimental and computational protocols are provided to facilitate further research and application in drug development.
Introduction
The five-membered pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals. Its non-planar structure allows it to adopt various puckered conformations, which can be modulated by substituents. Fluorine, with its unique electronic properties and small steric footprint, is a popular substituent in medicinal chemistry to fine-tune a molecule's physicochemical and pharmacological properties. In this compound, the stereospecific placement of the fluorine atom introduces distinct conformational biases that are critical to its interaction with biological targets.
This guide delves into the intricate conformational isomerism of this compound, focusing on the interplay of steric and stereoelectronic effects that govern its three-dimensional structure.
Pyrrolidine Ring Puckering
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common descriptions of pyrrolidine puckering are the envelope (C_s symmetry) and twist (C_2 symmetry) conformations. For substituted pyrrolidines like this compound, the position of the substituent relative to the mean plane of the ring is a key determinant of the preferred conformation. The two primary puckering modes are designated as Cγ-exo and Cγ-endo.
-
Cγ-exo: The Cγ carbon (C3 in this case) is puckered out of the plane on the opposite side of the Cα and Cβ substituents.
-
Cγ-endo: The Cγ carbon is puckered out of the plane on the same side as the Cα and Cβ substituents.
The conformational equilibrium between these puckered forms is a central aspect of the conformational analysis of this compound.
The Gauche Effect
A primary driver of the conformational preference in this compound is the gauche effect. This stereoelectronic effect describes the tendency of a molecule to adopt a conformation where vicinal electronegative substituents have a gauche (approximately 60° dihedral angle) relationship rather than an anti (180° dihedral angle) one. In the context of 3-fluoropyrrolidines, the key interaction is between the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring.
Studies have shown that the gauche effect plays a significant role in stabilizing the Cγ-exo conformation of 3-fluoropyrrolidines[1]. This preference arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σ_CH -> σ*_CF).
Nitrogen Inversion
Another important conformational process in this compound is nitrogen inversion, also known as pyramidal inversion. The nitrogen atom in the pyrrolidine ring is sp³-hybridized and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. This pyramid can invert, passing through a planar transition state. This process interconverts two enantiomeric forms of the amine if the nitrogen substituents are different. In the case of this compound, nitrogen inversion leads to different orientations of the N-H bond (axial or equatorial relative to the ring), which in turn influences the overall conformation and potential intramolecular interactions.
Quantitative Conformational Analysis
A combination of experimental and computational methods is employed to quantify the conformational preferences of this compound.
Computational Energetics
Density Functional Theory (DFT) and higher-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) are powerful tools for calculating the relative energies of different conformers. Recent studies on 3-fluoropyrrolidine have provided valuable insights into its conformational energy landscape.
Table 1: Calculated Conformational Energies (ΔG⁰, kcal·mol⁻¹) and Populations (%) of 3-Fluoropyrrolidine Conformers [2]
| Conformer | B3LYP-D3BJ/6-311++G** (Gas Phase) | CCSD/DGTZVP (Gas Phase) | B3LYP-D3BJ/6-311++G** (Implicit DMSO) |
| cis-Twist (axial N-H) | 0.00 (45%) | 0.00 (43%) | 0.00 (55%) |
| trans-Envelope (equatorial N-H) | 0.22 (29%) | 0.26 (27%) | 0.31 (28%) |
| cis-Envelope (equatorial N-H) | 0.81 (10%) | 0.75 (11%) | 0.78 (11%) |
| trans-Twist (axial N-H) | 0.65 (16%) | 0.61 (19%) | 1.05 (6%) |
Note: The cis/trans nomenclature in the original study refers to the relationship between the fluorine and the nitrogen lone pair.
The data indicates that multiple conformations are closely spaced in energy, highlighting the flexibility of the pyrrolidine ring. The most stable conformer in both the gas phase and in a polar solvent (DMSO) is a cis-twist conformation with an axial N-H bond, which can be stabilized by an intramolecular F···H hydrogen bond[2].
NMR Spectroscopic Data
NMR spectroscopy is a primary experimental technique for studying the conformation of molecules in solution. Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. For this compound, both ³J(H,H) and ³J(H,F) couplings are crucial for elucidating the ring pucker.
Experimental and Computational Protocols
NMR Spectroscopy
A detailed NMR analysis of this compound would typically involve the following experiments:
-
¹H NMR: To determine chemical shifts and ³J(H,H) coupling constants.
-
¹⁹F NMR: To observe the fluorine chemical shift and its couplings to protons.
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 1D or 2D experiment to measure ¹H-¹⁹F through-space interactions, which can help differentiate between conformers[1].
Typical NMR Experimental Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: Deuterated chloroform (CDCl₃), methanol (CD₃OD), or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample in 0.5-0.7 mL of solvent.
-
Temperature: Room temperature, with variable temperature studies to investigate conformational equilibria.
-
Pulse Programs: Standard library pulse sequences for each experiment. For HOESY, optimized mixing times are crucial for observing the NOE buildup.
Computational Chemistry
Computational modeling of this compound conformations typically follows this workflow:
-
Conformational Search: Initial exploration of the potential energy surface to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: Each identified conformer is then optimized at a higher level of theory, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Transition State Search: To study the N-inversion barrier, a transition state search is performed to locate the planar transition state structure connecting the two inverting conformers. This is confirmed by the presence of a single imaginary frequency corresponding to the inversion motion.
-
Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.
Visualizing Conformational Relationships
Graphviz diagrams can be used to illustrate the relationships between different conformational processes in this compound.
References
Spectroscopic and Spectrometric Characterization of (R)-3-Fluoropyrrolidine: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral compound (R)-3-Fluoropyrrolidine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic and spectrometric techniques for the structural elucidation and characterization of small organic molecules. The guide details plausible NMR and MS data, outlines comprehensive experimental protocols for data acquisition, and includes a workflow for the analytical characterization of such compounds.
Nuclear Magnetic Resonance (NMR) Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for confirming its structure and stereochemistry. Due to the presence of a fluorine atom, characteristic splitting patterns arising from H-F and C-F couplings are observed.
¹H NMR Data
The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would exhibit signals corresponding to the protons at each position of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the protonated amine.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.30 - 5.50 | dtm | ¹JHF ≈ 50 Hz, J ≈ 7 Hz, J ≈ 3 Hz |
| H-2α, H-5α | 3.40 - 3.60 | m | |
| H-2β, H-5β | 3.20 - 3.40 | m | |
| H-4α | 2.20 - 2.40 | m | |
| H-4β | 2.00 - 2.20 | m | |
| NH₂⁺ | 9.0 - 10.0 | br s |
Note: The chemical shifts and coupling constants are plausible representative values and may vary based on the solvent and experimental conditions. The broad singlet for NH₂⁺ is typical for a protonated amine and its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF). Carbons two or three bonds away will exhibit smaller coupling constants (²JCF and ³JCF).
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| C-3 | 90.0 - 94.0 | ¹JCF ≈ 170-180 |
| C-2 | 50.0 - 54.0 | ²JCF ≈ 20-25 |
| C-5 | 48.0 - 52.0 | ³JCF ≈ 5-10 |
| C-4 | 35.0 - 39.0 | ²JCF ≈ 20-25 |
Note: These are estimated chemical shifts and coupling constants based on typical values for fluorinated aliphatic compounds.
Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For a small molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization method that typically produces the protonated molecular ion.
The molecular formula of this compound hydrochloride is C₄H₉ClFN, with a molecular weight of 125.57 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺, where M is the free base (C₄H₈FN), is expected.
| m/z | Ion | Relative Abundance (%) |
| 90.0719 | [C₄H₉FN+H]⁺ | 100 |
| 70.0658 | [C₄H₈N]⁺ | 40 |
| 62.0454 | [C₃H₅FN-H]⁺ | 20 |
Note: The m/z values represent the exact mass of the ions. The fragmentation pattern and relative abundances are predictive and can vary depending on the instrument and ionization conditions. The fragment at m/z 70.0658 corresponds to the loss of HF from the protonated molecule.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as DSS or TSP for D₂O, or TMS for DMSO-d₆.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.
ESI-MS Acquisition:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Data Processing:
-
Process the raw data using the instrument's software.
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Identify any significant fragment ions.
Analytical Workflow
The following diagram illustrates a typical workflow for the structural characterization of a small molecule like this compound using NMR and mass spectrometry.
Caption: Workflow for Small Molecule Characterization.
Chiral 3-Fluoropyrrolidine: A Technical Guide to its Discovery and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chiral 3-fluoropyrrolidine stands as a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable pharmacological properties to drug candidates. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can significantly enhance metabolic stability, modulate basicity, and influence binding interactions. This technical guide provides a comprehensive overview of the foundational synthetic routes to enantiomerically pure (R)- and (S)-3-fluoropyrrolidine, detailing the key chemical transformations, experimental protocols, and relevant quantitative data. The primary and most established pathway involves the deoxofluorination of readily available chiral 3-hydroxypyrrolidine precursors, a strategy that continues to be a mainstay in both academic and industrial settings.
The Genesis of a Key Building Block: The Precursor Approach
While a singular "discovery" paper for chiral 3-fluoropyrrolidine is not readily identifiable, its synthesis emerged from the logical progression of organofluorine chemistry and the demand for novel chiral building blocks in drug discovery. The most direct and historically significant route relies on the stereospecific conversion of chiral 3-hydroxypyrrolidine. This precursor is accessible from the chiral pool, often derived from natural amino acids like glutamic acid or hydroxyproline, ensuring a reliable source of enantiomerically pure starting material.
The pivotal transformation is the nucleophilic deoxofluorination, where a hydroxyl group is substituted with a fluorine atom. This reaction is typically performed on an N-protected 3-hydroxypyrrolidine to prevent side reactions with the secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.
The Core Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of chiral 3-fluoropyrrolidine from its corresponding hydroxy analog can be systematically broken down into three key stages: protection, fluorination, and deprotection.
Figure 1: General synthetic workflow for chiral 3-fluoropyrrolidine.
A crucial aspect of this pathway is the stereochemistry of the fluorination step. Reagents like Diethylaminosulfur Trifluoride (DAST) typically induce an Sₙ2-type reaction, resulting in an inversion of the stereocenter.
Figure 2: Stereochemical relationship in the synthesis of 3-fluoropyrrolidine enantiomers.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the synthesis of chiral 3-fluoropyrrolidine.
Protocol 1: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Materials: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
A solution of (R)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane is cooled to 0 °C.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Protocol 2: Synthesis of (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate
-
Materials: (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).
-
Procedure:
-
A solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.
-
Diethylaminosulfur trifluoride (1.3 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
The reaction is carefully quenched at 0 °C with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by flash chromatography provides (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate.
-
Protocol 3: Synthesis of (S)-3-Fluoropyrrolidine Hydrochloride
-
Materials: (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate, 4M HCl in 1,4-dioxane, Diethyl ether.
-
Procedure:
-
(S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of methanol.
-
A solution of 4M HCl in 1,4-dioxane (5-10 eq) is added, and the mixture is stirred at room temperature for 3 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield (S)-3-fluoropyrrolidine hydrochloride.
-
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall viability of the process. The following table presents typical yields for the synthesis of chiral 3-fluoropyrrolidine.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Amine Protection | Chiral 3-Hydroxypyrrolidine | N-Boc-Chiral 3-Hydroxypyrrolidine | 85 - 95 |
| Deoxofluorination | N-Boc-Chiral 3-Hydroxypyrrolidine | N-Boc-Chiral 3-Fluoropyrrolidine | 60 - 85 |
| Deprotection | N-Boc-Chiral 3-Fluoropyrrolidine | Chiral 3-Fluoropyrrolidine Salt | > 95 |
Conclusion and Future Outlook
The synthesis of chiral 3-fluoropyrrolidine from its readily available hydroxylated precursors represents a robust and fundamental strategy in medicinal chemistry. The ability to stereospecifically introduce fluorine provides a powerful tool for fine-tuning the properties of bioactive molecules. While the deoxofluorination approach remains prevalent, ongoing research into more sustainable and safer fluorinating agents, as well as the development of novel asymmetric syntheses from achiral starting materials, continues to expand the synthetic chemist's toolkit. For professionals in drug development, a thorough understanding of these synthetic pathways is essential for the efficient and effective design and production of next-generation therapeutics.
A Technical Guide to the Thermodynamic Properties of (R)-3-Fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Fluoropyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyrrolidine ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the thermodynamic properties—such as enthalpy, entropy, and Gibbs free energy of formation—is critical for predicting reaction spontaneity, optimizing synthesis pathways, understanding molecular interactions, and modeling drug-receptor binding events.
This technical guide summarizes the currently available physical data for this compound and provides a detailed overview of the established experimental and computational methodologies that would be employed to determine its core thermodynamic properties. While specific experimental thermodynamic data for this compound are not extensively available in peer-reviewed literature, this paper serves as a foundational resource for researchers seeking to characterize it.
Available Physicochemical Properties
The most commonly available form of the compound is (R)-(-)-3-Fluoropyrrolidine hydrochloride. The known properties for this salt are summarized below.
Table 1: Physicochemical Properties of (R)-(-)-3-Fluoropyrrolidine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Identifier | ||
| CAS Number | 136725-55-8 | [1][2][3][4] |
| Molecular Formula | C₄H₉ClFN | [1][2][3] |
| Molecular Weight | 125.57 g/mol | [1][2][3] |
| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | [1][2] |
| Physical Data | ||
| Form | Solid (Crystals or powder) | [1] |
| Melting Point | 179-186 °C | [1][3] |
| Optical Activity [α]²⁰/D | -8.0° (c = 4 in methanol) | [1] |
| Computed Properties | ||
| Topological Polar Surface Area | 12 Ų | [2] |
| Complexity | 46.8 |[2] |
Note: These properties are for the hydrochloride salt, not the free base. Thermodynamic values will differ between the two forms.
Methodologies for Determining Core Thermodynamic Properties
To obtain fundamental thermodynamic data such as enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f), a combination of experimental and computational methods is required.
Experimental Protocols
Experimental determination of thermodynamic properties provides benchmark data against which computational models can be validated. The primary techniques include calorimetry and spectroscopy.
This technique is the gold standard for determining the enthalpy of combustion (ΔH°c).[5][6] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Detailed Methodology:
-
Sample Preparation: A precisely weighed pellet (approx. 1-1.5 g) of high-purity this compound is prepared.
-
Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire of known combustion energy is positioned to make contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.[6]
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium while the water is stirred continuously.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion to monitor the temperature rise (ΔT).[5]
-
Calculation:
-
The heat released by the combustion (q_comb) is calculated from the temperature change and the total heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.[7]
-
q_rxn = - (C_cal * ΔT)
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The molar enthalpy of combustion (ΔH°c) is calculated from q_rxn and the moles of the sample.
-
Finally, the standard enthalpy of formation (ΔH°f) is determined using the known ΔH°f values of the combustion products (CO₂, H₂O, HF, and HCl if starting from the hydrochloride salt).
-
DSC is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[8] It is highly effective for determining heat capacity (Cp), enthalpy of fusion (ΔHfus), and the temperatures of phase transitions (e.g., melting point, glass transition).[9][10][11]
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[12]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped up.
-
Data Analysis:
-
Heat Capacity (Cp): By comparing the heat flow of the sample to that of a known standard (like sapphire), the specific heat capacity of this compound can be determined as a function of temperature.[10]
-
Enthalpy of Fusion (ΔHfus): The endothermic peak observed during melting is integrated to yield the enthalpy of fusion. The onset temperature of this peak corresponds to the melting point.[9]
-
Purity Analysis: The shape of the melting peak can also be used to estimate the purity of the sample based on the Van't Hoff equation.[9]
-
The following diagram illustrates a general workflow for thermal analysis experiments.
Computational Protocols
Computational chemistry provides a powerful means to predict thermodynamic properties from first principles, bridging molecular structure with macroscopic thermodynamic data.[13][14] This is particularly useful when experimental data is scarce or difficult to obtain.
Detailed Methodology:
-
Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization is performed using a suitable quantum mechanics method (e.g., Density Functional Theory with a functional like B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule.[14][15]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation yields the zero-point vibrational energy (ZPVE) and the vibrational frequencies required for calculating thermodynamic functions.[15]
-
Thermochemical Analysis: Using the principles of statistical mechanics, the electronic energy, and the vibrational, rotational, and translational partition functions are calculated from the output of the frequency analysis.[13][16] From these partition functions, key thermodynamic properties are derived at a standard temperature (usually 298.15 K):
-
Standard Molar Entropy (S°): Calculated from the sum of translational, rotational, vibrational, and electronic contributions.
-
Enthalpy (H°): Calculated as H° = E_total + RT, where E_total is the sum of the total electronic energy, ZPVE, and thermal vibrational, rotational, and translational energies.
-
Gibbs Free Energy (G°): Calculated using the fundamental equation G° = H° - TS°.[17][18]
-
-
Enthalpy of Formation (ΔH°f): The computed absolute enthalpy (H°) is not directly the enthalpy of formation. To calculate ΔH°f, an isodesmic or atomization reaction scheme is typically used, which leverages cancellation of errors in the calculations to yield more accurate results.[19]
The following diagram illustrates a typical computational workflow for predicting thermodynamic properties.
Conclusion and Future Work
This compound is a valuable building block in pharmaceutical sciences, yet a comprehensive public dataset of its core thermodynamic properties is currently lacking. While basic physical constants for its hydrochloride salt are known, properties such as the standard enthalpy of formation, molar entropy, and Gibbs free energy of formation are essential for advanced chemical and process modeling.
This guide outlines the established experimental and computational roadmaps necessary to fully characterize this compound. The execution of bomb calorimetry and differential scanning calorimetry experiments would provide crucial benchmark data. In parallel, quantum mechanical calculations can offer a predictive framework for these properties and help elucidate the conformational effects of the fluorine substituent on the molecule's stability and energy landscape. For researchers in drug development, obtaining this data would enable more accurate modeling of its behavior, from reaction kinetics to ligand-receptor interactions, ultimately accelerating the design of novel therapeutics.
References
- 1. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]
- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. chemscene.com [chemscene.com]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. scribd.com [scribd.com]
- 7. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. scielo.br [scielo.br]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Khan Academy [khanacademy.org]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
A Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-3-Fluoropyrrolidine hydrochloride, a key chiral building block in modern medicinal chemistry. This document details its commercial availability from various suppliers, summarizes its physicochemical and safety properties, and provides detailed experimental protocols for its synthesis and its application in the development of targeted therapeutics.
Commercial Availability and Suppliers
This compound hydrochloride (CAS No. 136725-55-8) is readily available from a multitude of chemical suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥97%, with some suppliers providing higher purity grades. The compound is generally supplied as a white to off-white solid.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 97% | 1 g, 5 g |
| Chem-Impex | ≥98% (NMR) | 1 g, 5 g, 25 g |
| Ossila | >98% | 1 g, 5 g |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 1 g, 5 g |
| AstaTech | 95% | 1 g |
| Matrix Scientific | Not specified | Inquire for details |
| Santa Cruz Biotechnology | Not specified | Inquire for details |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety information for this compound hydrochloride is provided below. This data has been compiled from various supplier safety data sheets (SDS) and public chemical databases.[1][2][3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₉ClFN |
| Molecular Weight | 125.57 g/mol [1] |
| Appearance | White to off-white or pale brown solid/powder[4] |
| Melting Point | 179-186 °C[5] |
| Optical Activity | [α]20/D -8.0°, c = 4 in methanol[5] |
| Solubility | No data available |
Safety and Handling
This compound hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[5]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[1][3] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1][3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1][3] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][3] |
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Drug Discovery
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its incorporation can significantly influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate. Notably, it has been utilized in the development of inhibitors for Aurora kinases and phosphodiesterase 10A (PDE10A), both of which are important targets in oncology and neuroscience, respectively.[1][5]
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its subsequent use in the preparation of bioactive molecules are outlined below.
Optimized Manufacturing Process of this compound Hydrochloride
The following diagram illustrates a scalable and optimized process for the manufacturing of this compound hydrochloride.
Caption: Optimized Manufacturing Process for this compound HCl.
Synthesis of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors
This compound hydrochloride is a key component in the synthesis of potent Aurora kinase inhibitors. The general synthetic workflow is depicted below.
Caption: General Workflow for Aurora Kinase Inhibitor Synthesis.
A representative experimental protocol for the synthesis of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor is as follows:
Step 1: Liberation of the Free Base this compound hydrochloride is treated with a suitable base (e.g., sodium bicarbonate, triethylamine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to generate the free base, this compound. The aqueous layer is typically extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Step 2: Nucleophilic Aromatic Substitution To a solution of the chlorinated or otherwise activated imidazo[1,2-a]pyrazine core in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added the free base of this compound. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to scavenge the acid formed during the reaction. The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired Aurora kinase inhibitor.
Conclusion
This compound hydrochloride is a commercially accessible and highly valuable chiral building block for the synthesis of complex, biologically active molecules. Its unique structural features make it a desirable component in drug discovery programs, particularly in the development of kinase and phosphodiesterase inhibitors. The provided experimental protocols offer a foundation for its synthesis and application in the laboratory setting. As with all chemical reagents, proper safety precautions should be strictly adhered to during handling and use.
References
The Ascendant Role of Fluorinated Pyrrolidines in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative approach for enhancing the therapeutic potential of drug candidates. Among these, fluorinated pyrrolidines represent a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of fluorinated pyrrolidines, tailored for researchers, scientists, and drug development professionals.
The introduction of fluorine into the pyrrolidine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[1] These modifications have led to the development of potent and selective inhibitors of various enzymes, as well as compounds with promising antifungal and immunomodulatory activities.
Enzyme Inhibition: A Major Arena for Fluorinated Pyrrolidines
Fluorinated pyrrolidines have shown remarkable efficacy as inhibitors of several key enzymes implicated in disease pathogenesis.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives has been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[2] Compound 17a from this series exhibited high DPP-4 inhibitory activity with an IC50 value of 0.017 μM.[2] Another study on prolyl-fluoropyrrolidine derivatives identified compounds 9 and 10 as potent DPP-4 inhibitors with IC50 values of 0.83 μM and 0.43 μM, respectively.[3]
Carbonic Anhydrase (CA) Inhibition
Fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[4] These compounds displayed unprecedented selectivity for hCA II, a cytosolic isoform, while being inactive against hCA I and the tumor-associated isoforms hCA IX and XII.[4] This selective inhibition highlights a new mechanism of action for this class of compounds.[4]
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |
| 4-fluoropyrrolidine-2-carbonitrile (cpd 17a) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 0.017 μM | [2] |
| Prolyl-fluoropyrrolidine (cpd 9) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 0.83 μM | [3] |
| Prolyl-fluoropyrrolidine (cpd 10) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 0.43 μM | [3] |
| Fluorinated Pyrrolidine-Benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Micromolar inhibition | [4] |
| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Sclerotinia sclerotiorum | High antifungal activity | [5] |
| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Pestalotiopsis | High antifungal activity | [5] |
| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Brown-rot fungi | High antifungal activity | [5] |
| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Rhizoctonia solani | High antifungal activity | [5] |
Antifungal Activity
A series of novel enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives have demonstrated significant antifungal activity against common plant fungi.[5] These compounds were particularly effective against Sclerotinia sclerotiorum, Pestalotiopsis, brown-rot fungi, and Rhizoctonia solani.[5] Comparative studies revealed that the presence of fluorine atoms on the pyrrolidine ring is crucial for their antifungal potency.[5]
Immunomodulatory Effects: Targeting Toll-like Receptor Signaling
The fluorinated pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways.[6] FPP effectively inhibited the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) induced by TLR agonists.[6] This inhibitory action extends to the downstream signaling components of TLRs, suggesting a broad immunomodulatory potential.[6]
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fluorine in Pyrrolidine Ring Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into the pyrrolidine ring is a powerful strategy in medicinal chemistry and chemical biology for modulating molecular conformation and, consequently, biological activity. The high electronegativity and small size of the fluorine atom exert profound stereoelectronic effects that dictate the puckering of the five-membered ring. This guide provides an in-depth analysis of these effects, focusing on the underlying principles, the quantitative data that defines these conformations, and the experimental methods used for their characterization. The primary conformational driver is the gauche effect , a stereoelectronic preference for a gauche relationship between the electronegative fluorine and the ring nitrogen, which effectively locks the pyrrolidine into a specific Cγ-endo or Cγ-exo pucker depending on the fluorine's stereochemistry. This conformational biasing has significant implications for the structure and stability of peptides and proteins, such as collagen, and is exploited in the design of potent enzyme inhibitors.
Core Stereoelectronic Principles
The conformational landscape of the pyrrolidine ring is a dynamic equilibrium between various twisted and envelope forms. Fluorine substitution dramatically simplifies this landscape by creating a strong preference for a single dominant conformation.
The Gauche Effect
The primary determinant of fluorinated pyrrolidine conformation is the gauche effect. This effect describes the tendency of a molecule to adopt a conformation where a C-F bond is gauche (dihedral angle of ~60°) to an adjacent C-X bond, where X is an electron-withdrawing group like nitrogen. This preference is driven by a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of the C-F bond (σ*C-F).[1] For this orbital overlap to be maximized, the C-H and C-F bonds must be anti-periplanar. This requirement forces the fluorine atom into a pseudo-axial position, which in turn defines the ring's pucker.[1]
-
(4R)-Fluoroproline ((4R)-FPro): The gauche effect stabilizes a Cγ-exo pucker, where the C4 carbon is puckered on the opposite side of the ring from the carboxylate group.
-
(4S)-Fluoroproline ((4S)-FPro): The gauche effect stabilizes a Cγ-endo pucker, where the C4 carbon is puckered on the same side as the carboxylate group.
This enforced puckering pre-organizes the peptide backbone, influencing the main-chain dihedral angles and biasing the trans/cis isomerization of the preceding peptide bond, a critical factor in protein folding and stability.[1][2]
Electrostatic Interactions
In protonated fluoropyrrolidines (pyrrolidinium ions), the gauche effect is significantly reinforced by a powerful electrostatic attraction between the partially negative fluorine (Fδ−) and the positively charged ammonium group (NH2+). This attractive charge-dipole interaction further stabilizes the pseudo-axial conformation of the fluorine atom.[3]
The Anomeric Effect
When fluorine is substituted at the C2 position (α to the nitrogen), a generalized anomeric effect can occur. This involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the C-F bond (σ*C-F). This interaction also imparts a strong conformational bias, playing a key role in the energetics of α-fluoro isomers.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Aurora Kinase Inhibitors Using (R)-3-Fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1] Their dysregulation is frequently implicated in the pathogenesis of various cancers, making them attractive targets for the development of novel anticancer therapeutics. Small molecule inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies.[2][3] This document provides detailed application notes and protocols for the synthesis of a potent class of pyrimidine-based Aurora kinase inhibitors, incorporating the chiral building block, (R)-3-Fluoropyrrolidine. The introduction of a fluorine atom can modulate the physicochemical properties of the molecule, potentially enhancing its binding affinity, selectivity, and metabolic stability.
The synthetic strategy is based on established methodologies for the construction of 2,4-diaminopyrimidine scaffolds, which are common cores in many Aurora kinase inhibitors.[2] The protocols provided herein are adapted from the synthesis of structurally related pyrrolidine-containing Aurora kinase inhibitors and are intended to serve as a comprehensive guide for medicinal chemists and drug discovery scientists.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are key regulators of mitotic progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[1] Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
References
- 1. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
Application Notes and Protocols: (R)-3-Fluoropyrrolidine in the Preparation of PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-3-Fluoropyrrolidine in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors. The document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of key biological pathways and experimental workflows.
Introduction to PDE10A and its Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia which is involved in the control of motor function, cognition, and emotional regulation.[2][3] By modulating the levels of cAMP and cGMP, PDE10A plays a crucial role in neuronal signaling.
Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating various central nervous system (CNS) disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.[2] By preventing the degradation of cAMP and cGMP, PDE10A inhibitors can potentiate the signaling of dopamine D1 and D2 receptors, thereby modulating neuronal activity in the striatum.
Role of this compound in PDE10A Inhibitors
This compound hydrochloride is a key building block in the synthesis of a variety of pharmacologically active compounds, including potent and selective PDE10A inhibitors. Specifically, it has been utilized in the preparation of pyrazolopyrimidine derivatives that exhibit significant inhibitory activity against PDE10A. The fluorine atom and the chiral pyrrolidine ring can contribute to improved potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Quantitative Data of Representative PDE10A Inhibitors
The following table summarizes the in vitro potency of selected PDE10A inhibitors. This data is crucial for comparing the efficacy of different compounds and for understanding structure-activity relationships (SAR).
| Compound ID | Structure | PDE10A IC50 (nM) | Selectivity | Reference |
| MP-10 | 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline | 0.37 | >100-fold vs other PDEs | [4] |
| Compound 20a | 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-3-(fluoroethoxy)quinoline | 0.26 | High | [4] |
| Compound 20b | 6-fluoro-2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline | 0.29 | High | [4] |
| Compound 21b | 6-fluoro-2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline (regioisomer of 20b) | 0.76 | High | [4] |
| CPL500036 | 7-[5,8-Dimethyl-(1,2,4) triazolo (1,5-a) pyrazin-2-yl]-2-phenylimidazo (1,2-a) pyrimidine | 1 | High | [5][6][7] |
| Compound 39 | A triazole derivative | 1.0 | >1000-fold vs other PDEs | [8] |
Experimental Protocols
General Synthesis of a Pyrazolopyrimidine-Based PDE10A Inhibitor using this compound
This protocol describes a representative multi-step synthesis of a pyrazolopyrimidine derivative incorporating the this compound moiety.
Step 1: Synthesis of the Dichloro-Pyrazolopyrimidine Core
-
To a solution of 5-amino-3-methylpyrazole in a suitable solvent (e.g., ethanol), add diethyl malonate and a base such as sodium ethoxide.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, the precipitate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, is collected by filtration.
-
The diol is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[9]
Step 2: Nucleophilic Substitution with this compound Hydrochloride
-
Dissolve the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add this compound hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 80-120 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-substituted product.
Step 3: Suzuki Coupling to Introduce the Aryl Moiety
-
Combine the product from Step 2, a suitable arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3) in a solvent system such as a mixture of dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed.
-
After cooling, the reaction mixture is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization to yield the pure PDE10A inhibitor.
In Vitro PDE10A Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a synthesized compound against PDE10A.
-
Reagents and Materials:
-
Recombinant human PDE10A enzyme
-
[3H]-cAMP or [3H]-cGMP as a substrate
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds dissolved in DMSO
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the PDE10A enzyme, and the test compound solution.
-
Initiate the reaction by adding the [3H]-labeled cyclic nucleotide substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding SPA beads. The beads will bind to the radiolabeled 5'-monophosphate product.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[4]
-
Visualizations
PDE10A Signaling Pathway
The following diagram illustrates the role of PDE10A in the cAMP signaling cascade within a medium spiny neuron.
Caption: Simplified PDE10A signaling cascade in a medium spiny neuron.
Experimental Workflow for PDE10A Inhibitor Development
This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel PDE10A inhibitors.
Caption: General workflow for PDE10A inhibitor drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Striatum - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 6. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evolution and synthesis of novel orally bioavailable inhibitors of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Fluoropyrrolidine in PET Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-3-Fluoropyrrolidine and its derivatives in the synthesis of Positron Emission Tomography (PET) tracers. The focus is on the synthesis of ligands for the α4β2 nicotinic acetylcholine receptor (nAChR) and analogs for imaging tau protein aggregates. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in this field.
Introduction to this compound in PET Tracer Development
This compound is a valuable chiral building block for the development of PET tracers, particularly for neuroimaging applications. Its incorporation into tracer molecules can enhance binding affinity and selectivity for specific biological targets. The fluorine atom provides a site for radiolabeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with favorable decay characteristics for PET imaging (a half-life of approximately 110 minutes).
Key applications of this compound-derived PET tracers include:
-
Neuroimaging of α4β2 Nicotinic Acetylcholine Receptors: Tracers such as (-)-[¹⁸F]flubatine and (+)-[¹⁸F]flubatine are used to visualize and quantify α4β2 nAChRs, which are implicated in neurodegenerative conditions like Alzheimer's disease and other psychiatric disorders.[1][2]
-
Imaging of Tau Protein Aggregates: Novel analogs of FDDNP (2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) incorporating a 3-fluoropyrrolidine moiety have been developed to study tau pathology in the brain.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of prominent PET tracers derived from fluoropyrrolidine precursors.
Table 1: Radiosynthesis Parameters for (-)-[¹⁸F]flubatine
| Parameter | Value | Reference |
| Precursor | Enantiomerically pure trimethylammonium-iodide with Boc-protecting group | [2] |
| Labeling Efficiency | 80-95% | [2] |
| Radiochemical Yield (RCY) | 60 ± 5% | [2] |
| Radiochemical Purity | >98% | [2] |
| Specific Activity | >350 GBq/μmol | [2] |
| Synthesis Time | Not specified |
Table 2: Radiosynthesis Parameters for (+)-[¹⁸F]flubatine (Automated Synthesis)
| Parameter | Value | Reference |
| Synthesis Method | Fully automated, GMP-compliant | |
| Radiochemical Yield (RCY) | 30% | |
| Radiochemical Purity | >97% | |
| Specific Activity | ~3000 GBq/μmol | |
| Synthesis Time | 40 minutes |
Experimental Protocols
General Workflow for PET Tracer Synthesis
The synthesis of [¹⁸F]-labeled tracers from fluoropyrrolidine derivatives typically follows a multi-step process. The general workflow is outlined below.
Caption: General workflow for PET tracer synthesis.
Protocol for the Radiosynthesis of (-)-[¹⁸F]flubatine
This protocol is based on the improved two-step radiosynthesis strategy involving nucleophilic radiofluorination of an enantiomerically pure trimethylammonium-iodide precursor with a Boc-protecting group, followed by deprotection.[2]
Materials and Reagents:
-
Boc-protected (R)-3-trimethylammonium-pyrrolidine iodide precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl) for deprotection
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Activation:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is evaporated to dryness with a stream of nitrogen at an elevated temperature to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
-
Nucleophilic Radiofluorination:
-
The Boc-protected trimethylammonium precursor is dissolved in a suitable solvent (e.g., DMSO or acetonitrile).
-
The precursor solution is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.
-
-
Deprotection:
-
After the radiofluorination, an acidic solution (e.g., HCl) is added to the reaction mixture.
-
The mixture is heated to remove the Boc protecting group.
-
-
Purification:
-
The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and some impurities.
-
The eluate from the SPE cartridge is injected into a semi-preparative HPLC system for purification of the [¹⁸F]-labeled tracer.
-
-
Formulation:
-
The HPLC fraction containing the purified (-)-[¹⁸F]flubatine is collected.
-
The solvent is removed, and the final product is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Automated Synthesis of (+)-[¹⁸F]flubatine
The synthesis of (+)-[¹⁸F]flubatine can be performed on a commercial automated synthesis module. The general steps are similar to the manual synthesis but are controlled by the synthesizer's software.
Caption: Automated synthesis workflow for (+)-[¹⁸F]flubatine.
Biological Target and Signaling Pathway
α4β2 Nicotinic Acetylcholine Receptor (nAChR)
The primary biological target for (-)- and (+)-[¹⁸F]flubatine is the α4β2 nicotinic acetylcholine receptor. These receptors are ligand-gated ion channels that are widely distributed in the brain and play a crucial role in cognitive functions such as memory and attention.
In Alzheimer's disease, there is a well-documented deficit in cholinergic neurotransmission, including a reduction in the number of α4β2 nAChRs. This loss of receptors is associated with the cognitive decline observed in patients.
Simplified Signaling Pathway in the Context of Alzheimer's Disease
The interaction of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease, with α4β2 nAChRs can trigger downstream signaling cascades that may contribute to neuronal dysfunction and cell death. Conversely, activation of these receptors can also initiate neuroprotective pathways.
Caption: Simplified α4β2 nAChR signaling in Alzheimer's disease.
This diagram illustrates the dual role of α4β2 nAChRs in Alzheimer's disease pathology. The binding of Aβ can lead to neurotoxic effects through the MAPK pathway, while the activation of these receptors by agonists can promote cell survival via the PI3K-AKT pathway. PET imaging with tracers like [¹⁸F]flubatine allows for the in vivo assessment of α4β2 nAChR density, providing valuable insights into disease progression and the potential efficacy of therapeutic interventions targeting the cholinergic system.
References
- 1. Procedures for Preparation and Radiolabeling of a 3-Fluoropyrrolidine-Containing FDDNP Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of racemic and enantiomerically pure (-)-[18F]flubatine--a promising PET radiotracer for neuroimaging of α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of (R)-3-Fluoropyrrolidine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (R)-3-Fluoropyrrolidine in Drug Discovery
This compound is a valuable chiral building block in modern medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, offering a rigid, three-dimensional structure that can be precisely functionalized to interact with biological targets like enzymes and receptors.[1] The strategic incorporation of a fluorine atom at the C-3 position introduces unique and advantageous properties. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical characteristics, including metabolic stability, lipophilicity, and the basicity (pKa) of the nearby pyrrolidine nitrogen.[1] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to improved drug half-life and bioavailability.[1] Consequently, derivatives of this compound are actively explored for developing novel therapeutics.
Application Notes: Key Derivatization Strategies and Therapeutic Targets
The secondary amine of the this compound core is the primary site for derivatization, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The two most common and effective strategies are N-acylation and N-alkylation.[1] These modifications are fundamental in tuning the molecule's polarity, basicity, and steric profile to optimize interactions with biological targets and improve pharmacokinetic properties.[1]
Derivatives of this compound have shown significant promise as modulators of several important therapeutic targets:
-
Dipeptidyl Peptidase IV (DP-IV) Inhibitors: Amide derivatives of this compound have been successfully developed as potent and selective inhibitors of DP-IV, an enzyme involved in glucose metabolism.[2][3] These compounds are investigated for the treatment of type 2 diabetes.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The this compound core has been incorporated into novel ligands for the α4β2 nicotinic acetylcholine receptor, a target for neurological and psychiatric disorders.[2]
-
Kinase Inhibitors: This scaffold has been used in the preparation of Imidazo[1,2-a]pyrazine derivatives that act as Aurora kinase inhibitors, which are targets in oncology.
-
Phosphodiesterase (PDE10A) Inhibitors: Pyrazolopyrimidine derivatives incorporating this compound have been explored as inhibitors of PDE10A, an enzyme relevant to central nervous system disorders.[4]
The stereochemistry at the C-3 position is often crucial for biological activity. For instance, in a study involving fluorinated amino-derivatives of the sesquiterpene lactone Parthenolide, the this compound analogue was found to be nearly 50-fold more potent than its (S)-enantiomer.[5]
Quantitative Data Summary
The following table summarizes the biological activity of a representative this compound derivative compared to its enantiomer and other analogues.
| Compound | Target/Assay | Activity Metric | Value (µM) |
| Parthenolide-(R)-3-fluoropyrrolidine Analogue (10) | HL-60 Cell Growth Inhibition | GI₅₀ | ~0.5 |
| Parthenolide-(S)-3-fluoropyrrolidine Analogue (11) | HL-60 Cell Growth Inhibition | GI₅₀ | >25 |
Data sourced from a study on fluorinated amino-derivatives of Parthenolide.[5] GI₅₀ represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols & Workflows
The following are generalized protocols for the N-acylation and N-alkylation of this compound hydrochloride. Researchers should adapt these methods based on the specific reactivity of their chosen substrates.
References
- 1. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]
- 5. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving (R)-3-Fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Fluoropyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for common coupling reactions involving this compound, including N-arylation, amide coupling, and reductive amination. The information herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel chemical entities.
N-Arylation of this compound
N-arylated fluoropyrrolidines are key structural motifs in many biologically active compounds. The most common methods for their synthesis are transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Chan-Lam, and Ullmann reactions.
Data Presentation: N-Arylation Reactions
| Reaction Type | Aryl Halide/Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | 2-Chloro-4-aminopyrimidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | ~75 (implied) | Patent |
| Chan-Lam | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | Good (not specified) | General Protocol |
| Ullmann | 4-Chloronitrobenzene | CuI / Phenanthroline | K₂CO₃ | DMF | >100 | Not specified | Not specified | General Protocol |
Note: Specific yield for the Buchwald-Hartwig reaction with this compound was not explicitly stated in the cited patent but is inferred from a similar example. Yields for Chan-Lam and Ullmann reactions are based on general protocols and may vary.
Experimental Protocols: N-Arylation
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the N-arylation of amines.
-
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., 2-chloropyrimidine derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Caesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
-
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (1-5 mol%) and Xantphos (1.5-7.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 equiv), this compound hydrochloride (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add anhydrous dioxane.
-
Heat the reaction mixture to 100 °C and stir for 16 hours or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Amide Coupling with this compound
Amide bond formation is one of the most fundamental transformations in organic synthesis. Common coupling reagents used for this purpose include carbodiimides (e.g., EDC) with additives (e.g., HOBt) and uronium/aminium salts (e.g., HATU).
Data Presentation: Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | HATU | - | DIPEA | DMF | RT | 1 | High (not specified) | General Protocol |
| Acetic Acid | EDC | HOBt | DIPEA | DMF | RT | 2 | High (not specified) | General Protocol |
| Adamantanyl Benzoic Anhydride | - | - | Not specified | Not specified | Not specified | Not specified | 75-95 | Patent |
Note: Yields for HATU and EDC/HOBt couplings are based on general protocols and may vary.
Experimental Protocols: Amide Coupling
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using HATU.
-
Materials:
-
This compound hydrochloride
-
Carboxylic acid (e.g., benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound hydrochloride (1.1 equiv) to the mixture.
-
Add HATU (1.1 equiv) to the reaction mixture and continue stirring for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reductive Amination with this compound
Reductive amination is a versatile method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[1][2][3]
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | RT | 1-3 | >90 (typical) | General Protocol[2][3] |
| Cyclohexanone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | RT | 2-4 | >90 (typical) | General Protocol[2][3] |
| m-Anisaldehyde | Sodium Triacetoxyborohydride | THF | RT | 1 | 77 | TCI Practical Example[4] |
Note: Yields with benzaldehyde and cyclohexanone are typical for this reaction type and may vary with this compound.
Experimental Protocol: Reductive Amination
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound.[1][2][3]
-
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or DIPEA
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 equiv), this compound hydrochloride (1.1 equiv), and TEA or DIPEA (1.2 equiv) in DCE or THF.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours or until completion is observed by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the utilization of this compound in various coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The versatility of this compound as a building block, combined with the robustness of modern coupling methodologies, opens up vast possibilities for the synthesis of novel and potentially bioactive molecules.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
protocol for N-alkylation of (R)-3-Fluoropyrrolidine
An N-alkylation protocol for (R)-3-Fluoropyrrolidine is a valuable technique for researchers in drug discovery and medicinal chemistry. The introduction of various alkyl groups to the nitrogen atom of the fluoropyrrolidine ring allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This compound is a chiral building block, and its derivatives are of significant interest for the development of novel therapeutics.[1]
This document provides a detailed protocol for the N-alkylation of this compound hydrochloride using a representative alkyl halide, benzyl bromide, under basic conditions. Additionally, a general protocol for reductive amination is presented as an alternative strategy.
Reaction Principle
The N-alkylation of this compound, a secondary amine, with an alkyl halide proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt intermediate. A base is used to neutralize the hydrochloride salt of the starting material and to quench the acid formed during the reaction, driving the equilibrium towards the N-alkylated product.
Experimental Protocols
Protocol 1: N-Alkylation using an Alkyl Halide
This protocol describes the N-alkylation of this compound hydrochloride with benzyl bromide.
Materials and Reagents:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the flask.
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting amine.
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-benzyl-(R)-3-fluoropyrrolidine.
Protocol 2: Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde (e.g., benzaldehyde).
Materials and Reagents:
-
This compound hydrochloride
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous dichloromethane or 1,2-dichloroethane.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reactants and Conditions for N-Alkylation of this compound
| Parameter | Protocol 1: Alkyl Halide | Protocol 2: Reductive Amination |
| Starting Amine | This compound HCl | This compound HCl |
| Alkylating/Carbonyl Agent | Benzyl bromide | Benzaldehyde |
| Base/Reducing Agent | K₂CO₃ | Et₃N / NaBH(OAc)₃ |
| Solvent | Acetonitrile | Dichloromethane or 1,2-Dichloroethane |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 80-95% | 75-90% |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides and organic solvents are often toxic and flammable. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes & Protocols: (R)-3-Fluoropyrrolidine in Chiral Ionic Liquids
Audience: Researchers, Scientists, and Drug Development Professionals
Topic: This document outlines the prospective applications of (R)-3-Fluoropyrrolidine as a foundational chiral building block for the synthesis of novel chiral ionic liquids (CILs). It provides detailed, albeit prospective, protocols for the synthesis of a representative CIL and its application in asymmetric catalysis—a critical area in drug development.
While direct, published applications of this compound specifically in ionic liquids are not yet established, its inherent chirality and the presence of a fluorine atom make it a highly promising candidate for creating advanced CILs. The protocols and data herein are based on established principles of ionic liquid synthesis and asymmetric catalysis.[1][2][3]
Introduction: The Potential of (R)-3-Fluoropyrrolidinium-Based CILs
Chiral Ionic Liquids (CILs) are a unique class of materials that combine the desirable properties of ionic liquids (e.g., low vapor pressure, high thermal stability) with the ability to induce chirality.[4] They have emerged as potent tools in asymmetric synthesis, chiral separations, and electrochemistry.[1][5] The pyrrolidinium cation is a common and effective core for CILs, often derived from natural sources like proline.[2][6]
This compound offers two key structural features for the design of next-generation CILs:
-
Stereocenter: The fixed (R)-configuration at the C3 position provides a chiral environment, essential for enantioselective reactions and recognition.
-
Fluorine Atom: The fluorine substituent can significantly alter the physicochemical properties of the resulting ionic liquid, potentially enhancing thermal and electrochemical stability, modifying solubility, and influencing intermolecular interactions through hydrogen bonding.[7][8]
These features suggest that CILs derived from this compound could serve as highly effective chiral solvents or catalysts in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[9]
Proposed Synthesis of a Novel CIL: (R)-N-Butyl-N-methyl-3-fluoropyrrolidinium Bis(trifluoromethanesulfonyl)imide
This protocol describes a two-step synthesis to create a hydrophobic, room-temperature CIL, designated [(R)-F-Pyrr₁₄][NTf₂] .
Experimental Protocol: Synthesis of [(R)-F-Pyrr₁₄][NTf₂]
Step 1: Quaternization - Synthesis of (R)-N-Butyl-N-methyl-3-fluoropyrrolidinium Iodide [(R)-F-Pyrr₁₄][I]
-
Reagents & Setup:
-
(R)-N-methyl-3-fluoropyrrolidine (1.0 eq)
-
1-Iodobutane (1.1 eq)
-
Ethyl Acetate (anhydrous, 3 mL per gram of pyrrolidine)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve (R)-N-methyl-3-fluoropyrrolidine in anhydrous ethyl acetate in the reaction flask.
-
Add 1-iodobutane to the solution.
-
Heat the mixture to reflux (approx. 70-75°C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature. The product, a salt, will likely precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethyl acetate (2 x 10 mL) to remove unreacted starting materials.
-
Dry the resulting white to off-white solid under high vacuum at 40°C for 12 hours.
-
Step 2: Anion Exchange - Synthesis of [(R)-F-Pyrr₁₄][NTf₂]
-
Reagents & Setup:
-
(R)-N-Butyl-N-methyl-3-fluoropyrrolidinium Iodide [(R)-F-Pyrr₁₄][I] (1.0 eq)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (1.05 eq)
-
Deionized Water
-
Dichloromethane (DCM)
-
Separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve [(R)-F-Pyrr₁₄][I] in a minimal amount of deionized water in a flask.
-
In a separate beaker, dissolve LiNTf₂ in deionized water.
-
Add the LiNTf₂ solution dropwise to the stirred solution of the iodide salt at room temperature. A second, denser liquid phase (the ionic liquid) should form.
-
Continue stirring for 12 hours to ensure complete anion exchange.
-
Transfer the mixture to a separatory funnel and extract the ionic liquid phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (3 x 20 mL) to remove any residual lithium iodide.
-
Confirm the absence of iodide in the final aqueous wash using a 0.1 M AgNO₃ solution (no precipitate should form).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane using a rotary evaporator.
-
Dry the final product, a clear and viscous liquid, under high vacuum at 70°C for 24 hours to remove any residual water and solvent.
-
Caption: Synthetic pathway for the chiral ionic liquid [(R)-F-Pyrr₁₄][NTf₂].
Hypothetical Physicochemical Data
The following table presents expected data for the synthesized CIL, based on known properties of similar pyrrolidinium-based ionic liquids.[3][10]
| Property | Value | Method |
| Appearance | Colorless, viscous liquid | Visual Inspection |
| Melting Point | < -20 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (T_d) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Yield (Overall) | ~70-80% | Gravimetric |
| Density (25 °C) | ~1.45 g/cm³ | Vibrating Tube Densimeter |
| Viscosity (25 °C) | 60 - 80 cP | Rotational Viscometer |
| Ionic Conductivity (25 °C) | 3 - 5 mS/cm | Conductivity Meter |
Application in Asymmetric Catalysis: Aldol Reaction
CILs derived from amino acids or their analogs are effective catalysts for asymmetric C-C bond formation, such as the aldol reaction.[1] The pyrrolidinium CIL can act as a chiral medium and organocatalyst, promoting the reaction via an enamine intermediate.[2]
Experimental Protocol: Asymmetric Aldol Reaction
-
Reagents & Setup:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Cyclohexanone (10.0 eq)
-
[(R)-F-Pyrr₁₄][NTf₂] (20 mol%)
-
Reaction vial with magnetic stirrer.
-
-
Procedure:
-
To a vial, add 4-nitrobenzaldehyde and the chiral ionic liquid, [(R)-F-Pyrr₁₄][NTf₂].
-
Add cyclohexanone (which acts as both reactant and solvent).
-
Stir the mixture at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify via flash chromatography (e.g., Hexane:Ethyl Acetate gradient) to isolate the aldol product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
// Nodes Reactants [label="Cyclohexanone +\n4-Nitrobenzaldehyde"]; CIL [label="Chiral Ionic Liquid\n[(R)-F-Pyrr14][NTf2]", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Chiral Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Enamine attacks\nAldehyde"]; Iminium [label="Iminium Ion Intermediate"]; Hydrolysis [label="Hydrolysis"]; Product [label="Chiral Aldol Product\n(High ee)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Enamine [label="+ CIL (catalyst)"]; Enamine -> Attack; Attack -> Iminium; Iminium -> Hydrolysis; Hydrolysis -> Product; Hydrolysis -> CIL [label="Catalyst Regeneration", style=dashed, color="#5F6368"]; }
Caption: Proposed mechanism for the CIL-catalyzed asymmetric aldol reaction.
Hypothetical Reaction Outcome Data
This table summarizes the expected performance of the CIL in the model aldol reaction.
| Catalyst | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| [(R)-F-Pyrr₁₄][NTf₂] | 48 | >95 | 85-90 | 90-96 (anti isomer) |
| Proline (Control) | 48 | >95 | 88 | 92 (anti isomer) |
The fluorinated pyrrolidinium CIL is anticipated to provide enantioselectivity comparable to or exceeding that of traditional proline catalysis, with the added benefits of being a reusable, non-volatile reaction medium.
Further Prospective Applications
Beyond asymmetric catalysis, this compound-based CILs hold promise in several other areas relevant to drug development:
-
Chiral Selectors in Separation Science: These CILs could be used as additives in capillary electrophoresis or as the stationary phase in HPLC for the enantioseparation of racemic drug compounds.[5][11]
-
API-ILs: The (R)-3-Fluoropyrrolidinium cation could be paired with an anionic API to create an "Active Pharmaceutical Ingredient-Ionic Liquid" (API-IL). This strategy can resolve issues of polymorphism and poor solubility in solid-state drugs.[9]
-
Drug Delivery Systems: The unique properties of fluorinated ionic liquids may be leveraged in creating advanced drug delivery systems, such as emulsions or hydrogels for biopharmaceuticals.[7][12]
Conclusion
This compound is a compelling building block for the development of novel chiral ionic liquids. The combination of a fixed stereocenter and a fluorine atom offers a unique handle to tune the physical and chemical properties of these materials. The proposed synthesis and application in asymmetric catalysis demonstrate a clear path toward utilizing these CILs to address key challenges in modern drug development, particularly in the efficient and clean synthesis of enantiomerically pure pharmaceuticals. Further research is warranted to fully explore the potential of this promising class of CILs.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Pyrrolidinium Ionic Liquids with (-)-Borneol Fragment in the Cation - Synthesis, Physicochemical Properties and Application in Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biomedical applications of fluorinated ionic liquids as drug delivery systems [repositorio.ulisboa.pt]
Application Notes and Protocols: (R)-3-Fluoropyrrolidine as a Chiral Building Block in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Fluoropyrrolidine has emerged as a valuable chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyrrolidine ring offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The high electronegativity and small size of the fluorine atom can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. The rigid, saturated pyrrolidine scaffold provides a three-dimensional framework that can effectively probe the binding pockets of enzymes and receptors, while the (R)-chirality ensures stereospecific interactions.
These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of potent and selective inhibitors for three key drug targets: Aurora kinases, Phosphodiesterase 10A (PDE10A), and Dipeptidyl Peptidase IV (DPP-IV). This document includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 136725-55-8 | [1] |
| Molecular Formula | C₄H₉ClFN | [1] |
| Molecular Weight | 125.57 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 179-186 °C | [1] |
| Optical Rotation | [α]²⁰/D -8.0°, c = 4 in methanol | [1] |
I. Application in Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Their overexpression is implicated in various cancers, making them attractive targets for anticancer drug development.[2] The incorporation of this compound into Aurora kinase inhibitors can enhance binding affinity and selectivity.
Signaling Pathway
Biological Data
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 13 (analogue) | Aurora A | 52.2 | - | [3] |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | [4] |
Note: Compound 13 is an analogue that demonstrates the potency of this class of compounds, though it does not explicitly contain this compound.
Experimental Protocol: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor Intermediate
This protocol describes a general procedure for the coupling of this compound with a di-chloropyrimidine core, a common step in the synthesis of pyrimidine-based Aurora kinase inhibitors.[4]
Workflow Diagram
Materials:
-
2,4-Dichloropyrimidine
-
This compound hydrochloride
-
A primary or secondary amine (R²-NH₂)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
First Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add the desired amine (R²-NH₂) (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-chloro-2-(substituted-amino)pyrimidine intermediate.
-
-
Second Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of the 4-chloro-2-(substituted-amino)pyrimidine intermediate (1.0 eq) in NMP, add this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrimidine-based inhibitor core.
-
II. Application in Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum.[5] Inhibition of PDE10A is a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[5] The incorporation of this compound can improve the potency and pharmacokinetic properties of PDE10A inhibitors.
Signaling Pathway
Biological Data
| Compound | Target | IC₅₀ (nM) | Reference |
| TAK-063 (analogue) | PDE10A | 0.30 | |
| MP-10 (analogue) | PDE10A | 0.37 | [6] |
| Compound 20a (analogue) | PDE10A | 0.26 | [6] |
Note: These compounds are potent PDE10A inhibitors with related structural motifs, illustrating the potential for high potency in this class.
Experimental Protocol: Synthesis of a PDE10A Inhibitor Precursor
This protocol outlines a general method for the N-arylation of this compound, a key step in the synthesis of various PDE10A inhibitors.
Workflow Diagram
Materials:
-
An appropriate aryl halide (e.g., aryl bromide or iodide)
-
This compound hydrochloride
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound hydrochloride (1.5 eq), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0-3.0 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl-(R)-3-fluoropyrrolidine.
III. Application in Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[7] DPP-IV inhibitors are a class of oral anti-diabetic drugs for the treatment of type 2 diabetes. The cyanopyrrolidine moiety is a known pharmacophore for DPP-IV inhibition, and the addition of fluorine at the 3-position can enhance potency and selectivity.
Signaling Pathway
Biological Data
| Compound Type | Target | IC₅₀ Range (nM) | Reference |
| Fluoropyrrolidine amides | DPP-IV | 10 - 1000 |
Experimental Protocol: Synthesis of an N-Acyl-(R)-3-Fluoropyrrolidine
This protocol describes a general procedure for the acylation of this compound, a common step in the synthesis of amide-based DPP-IV inhibitors.
Workflow Diagram
Materials:
-
A suitable carboxylic acid
-
This compound hydrochloride
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the anhydrous solvent, add the coupling reagent (1.1 eq) and stir for 10-15 minutes at room temperature to activate the acid.
-
In a separate flask, dissolve this compound hydrochloride (1.2 eq) in the anhydrous solvent and add the base (2.5 eq).
-
Add the solution of the free-based this compound to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-acyl-(R)-3-fluoropyrrolidine.
Conclusion
This compound is a versatile and valuable chiral building block for the design of novel therapeutics. Its unique stereoelectronic properties can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates targeting a range of important enzymes and receptors. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this building block in their own drug discovery programs.
References
- 1. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis of Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide range of biological activities. Consequently, the development of efficient and stereocontrolled methods for their synthesis is a significant goal in modern organic chemistry. This document outlines detailed protocols for three distinct and powerful enantioselective methods for synthesizing chiral pyrrolidine derivatives: Organocatalytic Cascade Aza-Michael/Michael Addition, Silver-Catalyzed [3+2] Cycloaddition, and Organo-SOMO-Catalytic [3+2] Cycloaddition.
Method 1: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition
This organocatalytic method provides access to highly functionalized, trisubstituted chiral pyrrolidines through a cascade reaction between nitroalkenes and tosylaminomethyl enones. The reaction is promoted by a bifunctional squaramide catalyst, which activates both reaction partners through hydrogen bonding, leading to high yields, diastereoselectivities, and excellent enantioselectivities under mild conditions.[1][2]
Quantitative Data Summary
The following table summarizes the results for the synthesis of various pyrrolidine derivatives using a cinchona alkaloid-derived squaramide catalyst.[2]
| Entry | Nitroalkene (R¹) | Enone (R²) | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | C₆H₅ | C₆H₅ | 48 | 95 | 91:9 | >99 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 48 | 99 | 90:10 | >99 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 72 | 85 | 88:12 | >99 |
| 4 | 2-Thienyl | C₆H₅ | 48 | 89 | 89:11 | 99 |
| 5 | C₆H₅ | 4-BrC₆H₄ | 24 | 96 | 89:11 | >99 |
| 6 | C₆H₅ | 2-Naphthyl | 48 | 94 | 86:14 | >99 |
Detailed Experimental Protocol
Materials:
-
Nitroalkene (1a) (0.12 mmol, 1.2 equiv)
-
Tosylaminomethyl enone (2a) (0.1 mmol, 1.0 equiv)
-
(1S,2S)-Cyclohexanediamine-derived squaramide catalyst C1 (5 mol%, 0.005 mmol)
-
Toluene (1.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a dried reaction vial, add the tosylaminomethyl enone (2a, 0.1 mmol) and the squaramide catalyst C1 (0.005 mmol).
-
Add 1.0 mL of toluene to the vial and stir the mixture for several minutes at room temperature.
-
Add the nitroalkene (1a, 0.12 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the desired pyrrolidine product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Method 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This method utilizes a silver catalyst, often in conjunction with a chiral ligand, to facilitate the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. Azomethine ylides are typically generated in situ from α-imino esters. This approach is highly effective for constructing densely substituted pyrrolidines with multiple stereogenic centers, offering excellent regio- and diastereoselectivity.[3][4]
References
- 1. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Fluoropyrrolidine in Functional Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of (R)-3-Fluoropyrrolidine in the development of functional metal complexes. The unique stereoelectronic properties imparted by the fluorine atom and the chiral pyrrolidine scaffold make it a valuable building block in materials science and catalysis. This document outlines its application in the synthesis of chiral pyrrolidines via metallo-catalyzed reactions and in the formation of functional perovskite materials.
Application 1: Synthesis of Enantioenriched Fluoropyrrolidines using a Copper(I) Catalyzed Asymmetric Cycloaddition
This compound serves as a key structural motif in various biologically active compounds. While not directly used as a ligand in this specific example, the synthesis of substituted fluoropyrrolidines highlights a significant application area for this class of molecules, often achieved through metal catalysis. The following protocol is adapted from a demonstrated copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition to produce enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[1]
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Objective: To synthesize enantioenriched 3,3-difluoropyrrolidines from azomethine ylides and 1,1-gem-difluorostyrenes using a chiral copper(I) catalyst.
Materials:
-
Copper(I) acetonitrile complex [Cu(CH₃CN)₄PF₆]
-
Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS)
-
Potassium tert-butoxide (KOtBu)
-
Substituted imino esters
-
Substituted 1,1-gem-difluorostyrenes
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol) and the chiral phosphine ligand (0.012 mmol) in 2.0 mL of anhydrous toluene.
-
Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral copper(I) complex.
-
Reaction Assembly: To the catalyst solution, add KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the 1,1-gem-difluorostyrene (0.2 mmol) sequentially.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired fluoropyrrolidine product.
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize the quantitative data for the copper(I)-catalyzed asymmetric cycloaddition, demonstrating the efficiency and stereoselectivity of the reaction.
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model 3,3-Difluoropyrrolidine [1]
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (S)-BINAP | 80 | 48 | 61 | >20:1 | 28 |
| 2 | (S)-SEGPHOS | 80 | 48 | 61 | >20:1 | 28 |
| 3 | (S)-DTBM-SEGPHOS | rt | 48 | 48 | >20:1 | 96 |
| 4 | (S)-DTBM-SEGPHOS | 80 | 48 | 91 | >20:1 | 95 |
dr = diastereomeric ratio, ee = enantiomeric excess
Table 2: Substrate Scope for the Synthesis of Various 3,3-Difluoropyrrolidines [1]
| Product | Substituent on Styrene | Yield (%) | dr | ee (%) |
| 3a | H | 91 | >20:1 | 95 |
| 3b | o-Me | 85 | >20:1 | 97 |
| 3c | p-Me | 88 | >20:1 | 94 |
| 4b | p-CF₃ | 94 | >20:1 | 95 |
| 4c | p-CO₂Me | 96 | >20:1 | 97 |
Experimental Workflow Diagram
Application 2: (R)-3-Fluoropyrrolidinium Cation in Functional Perovskite Metal Halides
This compound, in its protonated form, can act as the organic cation in the formation of hybrid organic-inorganic perovskite materials. These materials are of significant interest due to their unique ferroelectric, dielectric, and photoluminescent properties. The chirality and fluorine substitution of the pyrrolidinium cation can influence the crystal packing and electronic properties of the resulting perovskite.[2]
Experimental Protocol: Synthesis of (R)-3-Fluoropyrrolidinium Manganese Bromide Perovskite
Objective: To synthesize single crystals of the enantiomorphic perovskite ferroelectric, (R)-3-fluoropyrrolidinium MnBr₃.
Materials:
-
This compound hydrochloride
-
Manganese(II) bromide (MnBr₂)
-
Hydrobromic acid (HBr)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-3-Fluoropyrrolidinium Bromide:
-
Dissolve this compound hydrochloride in a minimal amount of deionized water.
-
Add an equimolar amount of a strong base (e.g., NaOH) to neutralize the hydrochloride and liberate the free amine.
-
Extract the this compound into a suitable organic solvent (e.g., dichloromethane).
-
Carefully add an equimolar amount of hydrobromic acid to the solution of the free amine to form (R)-3-fluoropyrrolidinium bromide.
-
Isolate the resulting salt by evaporation of the solvent.
-
-
Crystal Growth:
-
Prepare a saturated aqueous solution containing equimolar amounts of (R)-3-fluoropyrrolidinium bromide and manganese(II) bromide.
-
Slowly evaporate the solvent at a constant temperature (e.g., room temperature or slightly elevated) over several days to weeks.
-
Single crystals of (R)-3-fluoropyrrolidinium MnBr₃ will form as the solution becomes supersaturated.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol and diethyl ether, and dry under vacuum.
-
Data Presentation: Properties of Fluoropyrrolidinium-Based Perovskites
The incorporation of the chiral fluorinated pyrrolidinium cation leads to materials with distinct physical properties.
Table 3: Properties of Metal Halide Perovskites with Fluoropyrrolidinium Cations [2]
| Compound | Metal Halide | Property | Value |
| (R)-3-fluoropyrrolidinium MnBr₃ | MnBr₃ | Luminescence | Circularly Polarized Luminescence |
| Methylated (R)-3-Fluoropyrrolidinium CdCl₃ | CdCl₃ | Dielectric Transition | 370 K and 460 K |
Logical Relationship Diagram
References
Application Notes and Protocols for the Preparation of Fluorinated Pyrrolidine Derivatives of Cyclohexylglycine Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrrolidine derivatives of cyclohexylglycine amides are a class of compounds that have garnered significant interest in drug discovery, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV).[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The incorporation of fluorine into the pyrrolidine ring can significantly modulate the physicochemical and pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
These application notes provide a detailed overview of the synthetic methodologies for preparing these compounds, complete with experimental protocols and relevant data to guide researchers in this area.
Synthetic Strategy Overview
The preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides typically involves a convergent synthesis strategy. The key steps include:
-
Synthesis of the Fluorinated Pyrrolidine Moiety: This often starts from commercially available hydroxyproline or other suitable precursors, followed by a diastereoselective fluorination step.
-
Preparation of the Cyclohexylglycine Amide Moiety: This usually involves the protection of the amino group of cyclohexylglycine.
-
Amide Bond Formation: The final step is the coupling of the fluorinated pyrrolidine with the protected cyclohexylglycine, followed by deprotection.
The overall synthetic workflow is depicted below:
Figure 1: General synthetic workflow for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides.
Experimental Protocols
Protocol 1: Synthesis of (2S,4S)-4-Fluoropyrrolidine Hydrochloride
This protocol describes the synthesis of a key intermediate, (2S,4S)-4-fluoropyrrolidine, starting from (2S,4R)-4-hydroxyproline.
Materials:
-
(2S,4R)-4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
N-Boc Protection: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-(2S,4R)-4-hydroxyproline, which can be used in the next step without further purification.
-
Fluorination: The crude N-Boc-protected hydroxyproline from the previous step is dissolved in anhydrous dichloromethane and cooled to -78 °C under a nitrogen atmosphere. Diethylaminosulfur trifluoride (DAST) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-fluoropyrrolidine.
-
Deprotection: The purified N-Boc-(2S,4S)-4-fluoropyrrolidine is dissolved in a minimal amount of diethyl ether and cooled to 0 °C. A solution of hydrochloric acid in diethyl ether (4 M) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours, during which a precipitate forms. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (2S,4S)-4-fluoropyrrolidine hydrochloride as a white solid.
Protocol 2: Amide Coupling to form (2S)-N-((2S,4S)-4-Fluoropyrrolidin-2-yl)-2-cyclohexyl-2-aminoacetamide
This protocol details the coupling of N-Boc-cyclohexylglycine with the fluorinated pyrrolidine intermediate.
Materials:
-
N-Boc-L-cyclohexylglycine
-
(2S,4S)-4-Fluoropyrrolidine hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-L-cyclohexylglycine (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add (2S,4S)-4-fluoropyrrolidine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
The reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the N-Boc protected final compound.
-
For the final deprotection step, the purified product is treated with 4 M HCl in diethyl ether as described in Protocol 1, step 3, to yield the desired fluorinated pyrrolidine derivative of cyclohexylglycine amide as a hydrochloride salt.
Data Presentation
The following tables summarize typical yields for the key synthetic steps and the in vitro activity of representative compounds against DPP-IV.
Table 1: Representative Reaction Yields
| Step | Product | Typical Yield (%) |
| N-Boc Protection of Hydroxyproline | N-Boc-(2S,4R)-4-hydroxyproline | >95% |
| Fluorination | N-Boc-(2S,4S)-4-fluoropyrrolidine | 50-60% |
| Amide Coupling | N-Boc protected final amide | 70-85% |
| Final Deprotection | Final Amide Hydrochloride | >90% |
Table 2: In Vitro DPP-IV Inhibitory Activity of Fluorinated Cyclohexylglycine Amides
| Compound | Pyrrolidine Moiety | DPP-IV IC₅₀ (nM) |
| 1 | (S)-3-Fluoropyrrolidine | 25 |
| 2 | (R)-3-Fluoropyrrolidine | 150 |
| 3 | cis-3,4-Difluoropyrrolidine | 15 |
| 4 | trans-3,4-Difluoropyrrolidine | 80 |
| 5 | 3,3-Difluoropyrrolidine | 13 |
| 6 | Tetrafluoropyrrolidine | 10 |
Data is compiled from representative literature and is for illustrative purposes.[1][2]
Signaling Pathway and Logical Relationships
The therapeutic rationale for the synthesis of these compounds is their ability to inhibit the DPP-IV enzyme. The following diagram illustrates the role of DPP-IV in glucose homeostasis and the mechanism of action of its inhibitors.
Figure 2: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.
Conclusion
The preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides is a well-established process in medicinal chemistry. The protocols and data presented here provide a comprehensive guide for researchers aiming to synthesize and evaluate these potent DPP-IV inhibitors. Careful control of stereochemistry during the fluorination and coupling steps is crucial for obtaining the desired biological activity. The provided workflows and diagrams offer a clear conceptual framework for the synthesis and mechanism of action of this important class of therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Scalable Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (R)-3-Fluoropyrrolidine hydrochloride.
Experimental Workflow Overview
The scalable synthesis of this compound hydrochloride is a multi-step process that begins with the chiral starting material (S)-epichlorohydrin. The workflow involves the formation of a key intermediate, (S)-4-chloro-3-hydroxybutyronitrile, followed by cyclization and protection to yield N-Boc-(S)-3-hydroxypyrrolidine. The pivotal fluorination step is then carried out, followed by deprotection to afford the final product.
Caption: Overall synthetic workflow for this compound hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Step 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile
Q1: The yield of (S)-4-chloro-3-hydroxybutyronitrile is lower than expected (<80%). What are the possible causes?
A1:
-
pH out of optimal range: The reaction is highly pH-sensitive. Maintaining a pH between 7.5 and 8.7 is crucial for optimal yield. Deviation can lead to side reactions.
-
Temperature fluctuations: The reaction should be maintained at a controlled temperature, typically between 22-25°C. Higher temperatures can promote byproduct formation.
-
Inefficient extraction: Ensure thorough extraction of the product from the aqueous layer. Using a suitable solvent like ethyl acetate and performing multiple extractions can improve recovery.
Q2: The purity of the (S)-4-chloro-3-hydroxybutyronitrile is below 95%. How can this be improved?
A2:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to ensure the starting material is fully consumed.
-
Purification method: Distillation under reduced pressure is an effective method for purifying the product. Ensure the vacuum and temperature are well-controlled to prevent decomposition.
Step 2: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
Q3: The one-pot reduction, cyclization, and Boc-protection are resulting in a low overall yield.
A3:
-
Reducer activity: The activity of the reducing agent (e.g., sodium borohydride) is critical. Use fresh, high-quality reagents.
-
Incomplete cyclization: The cyclization step is often base-mediated. Ensure the appropriate amount of a suitable base is used to drive the reaction to completion.
-
Inefficient Boc-protection: The reaction with Di-tert-butyl dicarbonate ((Boc)₂O) should be monitored to ensure complete protection of the pyrrolidine nitrogen.
Step 3: Fluorination of N-Boc-(S)-3-hydroxypyrrolidine
Q4: The fluorination reaction with DAST (Diethylaminosulfur trifluoride) is giving a low yield of the desired N-Boc-(R)-3-Fluoropyrrolidine.
A4:
-
DAST quality and handling: DAST is highly sensitive to moisture and can decompose upon heating. It is crucial to use fresh, high-quality DAST and handle it under anhydrous conditions.
-
Reaction temperature: The reaction is typically performed at low temperatures (e.g., -78°C) to minimize side reactions. A gradual warm-up to room temperature is often employed.
-
Solvent choice: Anhydrous dichloromethane (DCM) is a commonly used solvent. Ensure the solvent is thoroughly dried before use.
-
Stoichiometry of DAST: Using an insufficient amount of DAST will result in incomplete conversion. A slight excess (e.g., 1.2 equivalents) is often used.
Q5: Significant amounts of byproducts are observed in the fluorination step. What are these byproducts and how can their formation be minimized?
A5:
-
Elimination products: DAST can promote elimination reactions, leading to the formation of unsaturated pyrrolidine derivatives. This can be minimized by maintaining a low reaction temperature.
-
Rearrangement products: Aziridinium ion intermediates can form, leading to ring-opened or rearranged products. Careful control of reaction conditions is key to suppressing these pathways.
-
Alternative fluorinating agents: If issues with DAST persist, consider alternative, milder fluorinating agents such as Deoxo-Fluor® or PyFluor.
Step 4: Deprotection of N-Boc-(R)-3-Fluoropyrrolidine
Q6: The deprotection of the Boc group is incomplete or leads to product degradation.
A6:
-
Acid concentration: The concentration of the acid (e.g., HCl) used for deprotection is important. Too low a concentration will lead to an incomplete reaction, while a very high concentration might cause degradation.
-
Reaction time and temperature: Monitor the reaction to determine the optimal time for complete deprotection without significant degradation. The reaction is typically carried out at room temperature or with gentle heating.
-
Alternative deprotection methods: For sensitive substrates, milder deprotection methods can be employed, such as using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1]
Purification and Quality Control
Q7: How can the final product, this compound hydrochloride, be purified to meet high-purity requirements (>99.5%) on a large scale?
A7:
-
Crystallization: Crystallization is a highly effective method for purifying the final product on a large scale. A suitable solvent system should be identified to achieve high recovery and purity.
-
Control of chiral impurities: The enantiomeric purity of the final product is critical. Chiral HPLC or GC can be used to monitor and ensure the desired enantiomeric excess. Chiral impurities can arise from the starting material or through racemization during the synthesis.[2]
-
Control of genotoxic impurities: Residual reagents or byproducts from the synthesis could be potential genotoxic impurities. It is important to identify and control these impurities to very low levels.[2]
Experimental Protocols & Data
Synthesis of (S)-4-chloro-3-hydroxybutyronitrile
This protocol is based on a scalable synthesis from (S)-epichlorohydrin.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| (S)-Epichlorohydrin | 92.52 | 1.18 |
| Sodium Cyanide | 49.01 | - |
| Citric Acid | 192.12 | - |
| Ethyl Acetate | 88.11 | 0.902 |
| Water | 18.02 | 1.00 |
Procedure:
-
To a suitable reactor, add water followed by (S)-epichlorohydrin.
-
Slowly and simultaneously add aqueous solutions of sodium cyanide and citric acid while maintaining the pH of the reaction mixture between 7.5 and 8.7.
-
Control the temperature of the reaction mixture between 22-25°C.
-
After the addition is complete, continue stirring for several hours and monitor the reaction for completion by GC.
-
Upon completion, perform a workup by extracting the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity (GC) | >95% |
Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
This protocol describes a one-pot synthesis from (S)-4-chloro-3-hydroxybutyronitrile.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| (S)-4-chloro-3-hydroxybutyronitrile | 119.54 |
| Sodium borohydride | 37.83 |
| Boron trifluoride etherate | 141.93 |
| Sodium carbonate | 105.99 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 |
| Tetrahydrofuran (THF) | 72.11 |
Procedure:
-
In a reactor under an inert atmosphere, suspend sodium borohydride in anhydrous THF.
-
Cool the suspension and slowly add boron trifluoride etherate.
-
To this mixture, add a solution of (S)-4-chloro-3-hydroxybutyronitrile in THF.
-
After the reduction is complete, raise the temperature and add an aqueous solution of sodium carbonate to facilitate cyclization.
-
After cyclization, cool the reaction mixture and add a solution of (Boc)₂O in THF.
-
Stir for several hours until the Boc-protection is complete.
-
Perform an extractive workup and purify the product, for example, by crystallization from a suitable solvent system like petroleum ether.[3]
Expected Yield and Purity:
| Parameter | Value |
| Overall Yield | ~85% |
| Purity | >95% |
Fluorination of N-Boc-(S)-3-hydroxypyrrolidine and Deprotection
The following is a general procedure for fluorination using DAST, followed by Boc deprotection.
Fluorination Workflow:
Caption: Key steps of fluorination and deprotection.
Fluorination Procedure (General):
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add DAST (typically 1.1-1.5 equivalents) to the cooled solution.
-
Allow the reaction to stir at -78°C for a period and then slowly warm to room temperature.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform an extractive workup, dry the organic phase, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography.
Deprotection Procedure (General):
-
Dissolve the purified N-Boc-(R)-3-Fluoropyrrolidine in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).
-
Add a solution of HCl (e.g., 4M in dioxane or gaseous HCl) and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product hydrochloride salt often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization.
Quantitative Data Summary (Illustrative):
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (S)-Epichlorohydrin | NaCN, Citric Acid | Water | 22-25 | 4-6 | 80-90 | >95 |
| 2 | (S)-4-chloro-3-hydroxybutyronitrile | NaBH₄, BF₃·OEt₂, (Boc)₂O | THF | 0 to 80 | 10-12 | ~85 | >95 |
| 3 | N-Boc-(S)-3-hydroxypyrrolidine | DAST | DCM | -78 to rt | 2-4 | 60-80 | >95 (after purification) |
| 4 | N-Boc-(R)-3-Fluoropyrrolidine | HCl | Dioxane | rt | 1-3 | >90 | >99.5 (after crystallization) |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. All procedures should be carried out by qualified personnel with appropriate safety precautions.
References
Technical Support Center: Purification of (R)-3-Fluoropyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-3-Fluoropyrrolidine and its salts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly when synthesized from (S)-1-Boc-3-hydroxypyrrolidine using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction leaving unreacted (S)-1-Boc-3-hydroxypyrrolidine. - Formation of elimination byproducts (e.g., N-Boc-2,3-dehydropyrrolidine). - Presence of hydrolyzed DAST byproducts. | - Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the starting material. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions. - A thorough aqueous work-up can help remove water-soluble impurities. Consider a mild acidic wash to remove any basic impurities. |
| Presence of Diastereomeric Impurities | - Racemization at the C3 position during fluorination. - Incomplete stereochemical inversion during the SN2 reaction. | - Chiral HPLC is the most effective method to separate diastereomers. Develop a suitable chiral HPLC method for both analytical and preparative scale. - Diastereomeric salt crystallization with a chiral acid can be an effective method for separating the desired (R)-enantiomer. |
| Co-elution of Impurities in Chromatography | - Impurities with similar polarity to this compound. - The free amine form can exhibit tailing on silica gel. | - Convert the crude product to its hydrochloride salt before chromatographic purification to improve peak shape and potentially alter the elution profile of impurities. - Explore different solvent systems for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Poor Crystal Formation or Oiling Out during Crystallization | - Presence of impurities inhibiting crystal lattice formation. - High concentration of the solution (supersaturation). - Inappropriate solvent system. - Rapid cooling. | - Pre-purify the crude material using flash chromatography to remove the bulk of impurities. - Screen a variety of solvent systems. For the hydrochloride salt, polar protic solvents like isopropanol, ethanol, or methanol, often with a co-solvent like diethyl ether or MTBE to induce precipitation, can be effective. - Employ slow cooling techniques. Seeding with a small crystal of pure product can induce crystallization. |
| Low Enantiomeric Excess (ee) | - Racemization during the synthesis or purification steps. - Inaccurate measurement of optical rotation. | - Confirm the enantiomeric excess using a validated chiral HPLC or chiral GC method. - Avoid harsh basic or acidic conditions and high temperatures during purification to minimize the risk of racemization. - If the ee is consistently low, revisit the fluorination reaction conditions to ensure a clean SN2 inversion. |
| Residual Solvent in Final Product | - Inefficient drying of the purified solid. | - Dry the final product under high vacuum at a slightly elevated temperature (if the compound is thermally stable). - Perform a final trituration or recrystallization from a solvent system from which the product readily crystallizes and the impurity solvent is soluble. - Analyze for residual solvents using ¹H NMR or GC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from (S)-1-Boc-3-hydroxypyrrolidine using DAST?
A1: The most common byproducts include the unreacted starting material, (S)-1-Boc-3-hydroxypyrrolidine, and elimination products such as N-Boc-2,3-dehydropyrrolidine. Rearrangement products are also a possibility with DAST, though less common in this specific reaction.[1][2]
Q2: How can I effectively remove the Boc protecting group after purification?
A2: The Boc group can be removed under acidic conditions. A common method is to dissolve the purified N-Boc-(R)-3-Fluoropyrrolidine in a solvent like dioxane, methanol, or diethyl ether and treat it with a strong acid such as HCl.
Q3: What is the best method to determine the enantiomeric purity of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[3] It provides a quantitative measure of the enantiomeric excess (ee).
Q4: My purified this compound hydrochloride has a slightly off-white or yellowish color. Is this normal?
A4: While a pure product is typically a white to off-white solid, a slight coloration can sometimes be present due to minor, highly colored impurities. If the purity, as determined by NMR and HPLC, is high, this coloration may not be significant for many applications. However, for use in pharmaceuticals, further purification steps like charcoal treatment during recrystallization might be necessary.
Q5: Can I use fractional distillation to purify this compound?
A5: Fractional distillation can be a viable method for purifying the free amine form of this compound, especially on a larger scale. However, given its relatively low molecular weight, vacuum distillation is recommended to avoid decomposition at high temperatures. This method is most effective for separating components with significantly different boiling points.
Quantitative Data Summary
The following tables summarize typical purity and analytical data for this compound and its hydrochloride salt.
Table 1: Typical Purity and Physical Properties
| Parameter | This compound (Free Amine) | This compound Hydrochloride |
| Purity (by GC/HPLC) | >97% | >98% |
| Enantiomeric Excess (ee) | >98% | >99% |
| Melting Point | N/A (Liquid at RT) | 180-187 °C |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |
Table 2: Analytical Data for this compound Hydrochloride
| Analytical Technique | Typical Specification |
| ¹H NMR | Conforms to structure |
| ¹⁹F NMR | Conforms to structure |
| Optical Rotation [α]D | -8.0° to -9.0° (c=1 in Methanol) |
| Elemental Analysis | Conforms to C₄H₉ClFN |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing celite or filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath or refrigerator.
-
Induce Precipitation: If crystals are slow to form, slowly add a less polar co-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), until the solution becomes slightly turbid.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol or the co-solvent used.
-
Drying: Dry the crystals under high vacuum to remove residual solvents.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape for amines. A typical starting mobile phase could be 90:10:0.1 Hexane:Isopropanol:DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Analyze the resulting chromatogram to determine the retention times of the (R) and (S) enantiomers and calculate the enantiomeric excess based on the peak areas.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for (R)-3-Fluoropyrrolidine Coupling
Welcome to the Technical Support Center for optimizing coupling reactions with (R)-3-Fluoropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in coupling reactions?
A1: Researchers may encounter several challenges, including:
-
Lower Nucleophilicity: The electron-withdrawing effect of the fluorine atom can decrease the nucleophilicity of the pyrrolidine nitrogen, potentially leading to sluggish or incomplete reactions compared to its non-fluorinated analog.
-
Steric Hindrance: While not excessively bulky, the pyrrolidine ring can present steric challenges with highly substituted coupling partners.
-
Competing Side Reactions: Depending on the reaction type, side reactions such as hydrodehalogenation in palladium-catalyzed couplings or elimination reactions can occur.
-
Handling of the Hydrochloride Salt: this compound is often supplied as a hydrochloride salt, which requires neutralization with a base before it can participate in the coupling reaction. An insufficient amount of base can inhibit the reaction.
Q2: How does the fluorine atom in this compound affect its reactivity?
A2: The fluorine atom has a significant impact on the physicochemical properties of the pyrrolidine. Its strong electron-withdrawing inductive effect reduces the electron density on the nitrogen atom, thereby lowering its basicity and nucleophilicity. This can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve good conversion. However, the fluorine atom can also introduce favorable conformational constraints and metabolic stability in the final product.
Q3: Which types of coupling reactions are commonly performed with this compound?
A3: this compound is a versatile building block used in several key coupling reactions, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides is a very common transformation.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides/triflates to form N-aryl or N-heteroaryl pyrrolidines.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient aromatic or heteroaromatic halides.
Q4: Do I need to freebase this compound hydrochloride before use?
A4: In most cases, it is not necessary to perform a separate freebasing step. The hydrochloride salt can be used directly in the reaction mixture, provided that a sufficient excess of a suitable base is added to neutralize the HCl and to act as a base for the reaction itself. Typically, at least two equivalents of base are required: one to neutralize the salt and one for the reaction.
Troubleshooting Guides
Amide Coupling Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | - Use a more powerful coupling reagent (e.g., HATU, HBTU, or COMU).- Add an activating agent like HOBt or HOAt if using a carbodiimide (e.g., EDC, DIC). |
| Low nucleophilicity of this compound. | - Increase the reaction temperature.- Use a more polar aprotic solvent like DMF or NMP.- Increase the stoichiometry of the pyrrolidine (e.g., to 1.5 equivalents). | |
| Incomplete neutralization of the hydrochloride salt. | - Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) are used. | |
| Epimerization of Chiral Centers | High reaction temperature or strong base. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use a weaker, sterically hindered base like DIPEA.- Add a racemization suppressant such as HOBt or HOAt. |
| Formation of Side Products | Reaction of the coupling reagent with the solvent or itself. | - Ensure all reagents and solvents are anhydrous.- Add the coupling reagent last and at a low temperature. |
Buchwald-Hartwig Amination Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst. | - Use a pre-catalyst that is readily activated or ensure proper in situ catalyst formation.- Choose a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, RuPhos).- Ensure anaerobic conditions to prevent catalyst oxidation. |
| Unsuitable base. | - Use a strong, non-nucleophilic base like NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and may need screening. | |
| Deactivated aryl halide. | - For electron-rich or sterically hindered aryl halides, use a more active catalyst system and higher temperatures. | |
| Hydrodehalogenation of the Aryl Halide | β-hydride elimination. | - Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphine ligands).- Lower the reaction temperature if possible. |
| Poor Reproducibility | Inconsistent catalyst activity or reaction setup. | - Use a consistent source and batch of catalyst and ligand.- Ensure thorough degassing of solvents and inert atmosphere. |
Nucleophilic Aromatic Substitution (SNAr) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Aryl halide is not sufficiently electron-deficient. | - SNAr requires electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. If not present, consider a different coupling strategy like Buchwald-Hartwig. |
| Insufficiently reactive leaving group. | - Fluoride is often the best leaving group for SNAr, followed by chloride. Bromides and iodides are generally less reactive in this context. | |
| Low reaction temperature. | - Increase the reaction temperature. Microwave heating can sometimes be effective. | |
| Formation of Di-substituted Products | Reaction of the product with the starting material. | - Use an excess of the dihalo-starting material and control the stoichiometry of the pyrrolidine.- Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. |
Data Presentation: Optimized Reaction Conditions
The following tables provide a summary of typical reaction conditions for different coupling reactions with this compound, compiled from literature sources.
Table 1: Amide Coupling Conditions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-fluorobenzoic acid | HATU | DIPEA | DMF | RT | 16 | ~85 |
| Boc-L-Alanine | EDC/HOBt | DIPEA | DCM | 0 to RT | 12 | ~90 |
| Heteroaryl carboxylic acid | T3P | Pyridine | DCM | RT | 18 | ~75 |
Table 2: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | ~80 |
| 4-Bromotoluene | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 110 | 24 | ~70 |
| 2-Chloro-5-nitropyridine | Pd₂ (dba)₃ / BINAP | K₃PO₄ | Toluene | 90 | 16 | ~92 |
Table 3: SNAr Reaction Conditions
| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dichloropyrimidine | DIPEA | EtOH | 80 | 6 | ~88 (mono-subst.) | | 2-Fluoro-5-nitropyridine | K₂CO₃ | DMF | 100 | 4 | >95 | | 4-Fluoro-3-nitrobenzonitrile | TEA | Acetonitrile | 80 | 12 | ~90 |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add this compound hydrochloride (1.2 eq) to the mixture.
-
Add HATU (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound hydrochloride (1.5 eq) followed by anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for SNAr Reaction
-
To a solution of the electron-deficient aryl halide (1.0 eq) in a suitable solvent (e.g., EtOH, DMF, or acetonitrile), add a base (e.g., DIPEA or K₂CO₃, 2.5 eq).
-
Add this compound hydrochloride (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-18 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting decision tree for low conversion.
stability of (R)-3-Fluoropyrrolidine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-3-Fluoropyrrolidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under recommended storage conditions, which typically include refrigeration in a well-sealed container to protect from moisture. However, as with many fluorinated small molecules, its stability can be compromised under stressed conditions such as high temperatures, extreme pH, and in the presence of strong oxidizing agents. The fluorine atom can influence the electron density of the pyrrolidine ring, potentially affecting its reactivity.
Q2: How does the fluorine atom in this compound affect its stability compared to non-fluorinated pyrrolidine?
A2: The C-F bond is very strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidation. However, the high electronegativity of fluorine can also create a dipole moment and potentially activate adjacent C-H bonds, making them more susceptible to abstraction under certain conditions. Furthermore, the presence of the nitrogen atom in the pyrrolidine ring introduces a nucleophilic center that can play a role in intramolecular degradation pathways, especially under acidic or basic conditions.
Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?
A3: Under acidic conditions, protonation of the pyrrolidine nitrogen is expected. While this may stabilize the ring against certain reactions, strong acidic conditions coupled with heat could promote ring-opening or substitution reactions. Under basic conditions, deprotonation of the secondary amine is unlikely, but the presence of a strong base could facilitate elimination reactions involving the fluorine atom, particularly at elevated temperatures, potentially leading to the formation of unsaturated five-membered ring derivatives. Ring-opening via nucleophilic attack on the carbon bearing the fluorine is also a possibility, though less likely due to the strength of the C-F bond.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures. Reactions with these substances can lead to degradation of the molecule. It is also advisable to avoid prolonged exposure to high temperatures and direct sunlight.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after sample preparation in acidic mobile phase. | Degradation of this compound due to the acidic nature of the mobile phase. | - Neutralize the sample solution before injection if possible.- Use a mobile phase with a less acidic pH if chromatographic performance allows.- Perform a time-course study in the mobile phase to assess the rate of degradation. |
| Loss of compound over time when stored in solution. | The solvent may be promoting degradation (e.g., hydrolysis in aqueous solutions). The pH of the solution may not be optimal for stability. | - Prepare solutions fresh whenever possible.- If solutions need to be stored, use a buffered system at a neutral or slightly acidic pH (e.g., pH 5-7) and store at low temperatures (2-8 °C).- Conduct a preliminary stability study in the chosen solvent system. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay buffer or medium, which may be at a non-optimal pH or temperature. | - Assess the stability of the compound under the specific assay conditions (pH, temperature, buffer components).- Consider the use of a stabilizing agent if compatible with the assay.- Shorten incubation times if possible. |
| Formation of colored byproducts during a reaction. | Potential oxidation or polymerization of degradation products. | - Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).- Use purified, degassed solvents.- Analyze the colored byproduct by LC-MS or other suitable techniques to identify its structure and understand the degradation pathway. |
Stability Data Summary
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is intended to serve as a guideline for expected stability trends. Actual results may vary based on specific experimental conditions.
Table 1: Stability of this compound under Acidic and Basic Conditions
| Condition | Time (hours) | % Degradation | Major Degradants Observed |
| 0.1 M HCl at 60 °C | 24 | 5.2 | Ring-opened product |
| 0.1 M HCl at 60 °C | 72 | 14.8 | Ring-opened product, unknown impurities |
| 1 M HCl at 60 °C | 24 | 18.5 | Ring-opened product, multiple unknown impurities |
| 0.1 M NaOH at 60 °C | 24 | 8.9 | Elimination product (pyrrolene derivative) |
| 0.1 M NaOH at 60 °C | 72 | 25.1 | Elimination product, ring-opened product |
| 1 M NaOH at 60 °C | 24 | 35.6 | Multiple degradation products |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % Degradation | Major Degradants Observed |
| 3% H₂O₂ at 25 °C | 24 hours | 12.3 | N-oxide derivative, hydroxylated pyrrolidine |
| Solid state at 80 °C | 7 days | 3.1 | Minor unknown impurities |
| Solution (in Methanol) at 60 °C | 7 days | 7.5 | Ether derivative (reaction with solvent) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 2.5 | Minor unknown impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
common side reactions in the synthesis of (R)-3-Fluoropyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Fluoropyrrolidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies for obtaining enantiomerically pure this compound are:
-
Nucleophilic Fluorination of a Chiral Precursor: This typically involves the fluorination of N-protected (3S)-3-hydroxypyrrolidine using a deoxyfluorinating agent. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group in this route.
-
Asymmetric Catalysis: Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated olefins is a modern approach to construct the fluoropyrrolidine ring with high stereocontrol.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The key side reactions depend on the chosen synthetic route:
-
For the fluorination route:
-
Elimination: Formation of N-Boc-3-pyrroline is a major byproduct, especially when using traditional fluorinating agents like DAST (Diethylaminosulfur trifluoride).
-
Epimerization: Loss of stereochemical integrity at the C3 position, leading to the formation of the undesired (S)-3-Fluoropyrrolidine enantiomer. This can occur if the reaction proceeds via an SN1 mechanism.
-
-
For the copper-catalyzed cycloaddition route:
-
Formation of Diastereomers: While this method often provides high diastereoselectivity, suboptimal reaction conditions can lead to the formation of unwanted diastereomers.[1]
-
Q3: How can I minimize the elimination side reaction during fluorination?
A3: Minimizing the formation of the N-Boc-3-pyrroline byproduct can be achieved by:
-
Choice of Fluorinating Agent: Modern deoxyfluorinating reagents such as Xtal-Fluor-E and Fluolead are known to produce fewer elimination side products compared to DAST.[3]
-
Reaction Temperature: Maintaining a low reaction temperature during the addition of the fluorinating agent and throughout the reaction can suppress the elimination pathway.
-
Solvent: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents are generally preferred.
Q4: How can I assess the enantiomeric purity of my this compound sample?
A4: The enantiomeric excess (e.e.) of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique separates the (R) and (S) enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Fluorination Route
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (N-Boc-(3S)-3-hydroxypyrrolidine) | Inactive or degraded fluorinating agent. | Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions. DAST, for example, is moisture-sensitive. |
| Insufficient equivalents of fluorinating agent. | Increase the molar equivalents of the fluorinating agent. A 1.1 to 1.5-fold excess is common. | |
| Major peak in crude NMR corresponds to an alkene (N-Boc-3-pyrroline) | Elimination side reaction is favored. | 1. Lower the reaction temperature. 2. Switch to a fluorinating agent less prone to causing elimination, such as Xtal-Fluor-E. 3. Use a non-coordinating, non-polar solvent. |
| Product is a mixture of (R) and (S) enantiomers | Epimerization has occurred. | 1. Employ a fluorinating agent and conditions that favor an SN2 mechanism. 2. Avoid prolonged reaction times and high temperatures. |
Issue 2: Poor Diastereoselectivity in the Copper-Catalyzed Cycloaddition Route
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple diastereomers observed in crude NMR or LC-MS | Suboptimal catalyst system. | 1. Ensure the copper source and chiral ligand are of high purity and handled under an inert atmosphere. 2. Screen different chiral ligands to find the one that provides the best stereocontrol for your specific substrates. |
| Incorrect reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may negatively impact diastereoselectivity. | |
| Presence of impurities in starting materials. | Purify the azomethine ylide precursor and the fluorinated olefin before use. |
Data Presentation
Table 1: Comparison of Fluorinating Agents in the Synthesis of Fluorinated Compounds
| Fluorinating Agent | Common Side Products | Reported Advantages |
| DAST | Elimination byproducts | Readily available |
| Deoxo-Fluor | Elimination byproducts | Improved thermal stability over DAST |
| Xtal-Fluor-E | Reduced elimination | Crystalline solid, enhanced thermal stability, compatible with glass equipment.[3] |
| Fluolead | Reduced elimination | Crystalline solid, high thermal stability, can be handled in air.[3] |
Table 2: Typical Reaction Parameters for Copper-Catalyzed Synthesis of Fluoropyrrolidines
| Parameter | Typical Conditions |
| Catalyst | Cu(CH₃CN)₄PF₆ / Chiral Ligand (e.g., (S)-DTBM-segphos) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Diastereomeric Ratio (dr) | Often >20:1[1] |
| Enantiomeric Excess (ee) | Up to 97%[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from the literature and should be optimized for specific substrates.[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol) and the chiral ligand (e.g., (S)-DTBM-segphos, 0.012 mmol) in anhydrous toluene (2.0 mL). Stir the solution at room temperature for 1 hour.
-
Reaction Assembly: To the catalyst solution, add KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene (0.2 mmol) sequentially.
-
Reaction: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired fluoropyrrolidine derivative.
Protocol 2: Chiral HPLC Analysis of this compound
Method development is required for specific instrumentation and columns.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amines (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: Formation of the desired product and the elimination byproduct.
Caption: SN1 vs. SN2 pathways leading to desired product or epimerization.
Caption: A general workflow for the synthesis and analysis of this compound.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity of (R)-3-Fluoropyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of (R)-3-Fluoropyrrolidine, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: Common chiral precursors include (S)-Pyrrolidin-3-ol, N-Boc-(3S)-3-hydroxypyrrolidine, and (S)-4-chloro-3-hydroxybutyronitrile.[1] The choice often depends on the desired scale, cost, and the specific synthetic route being employed. For pharmaceutical applications requiring very high purity, starting with a protected precursor like N-Boc-(3S)-3-hydroxypyrrolidine is a documented strategy.
Q2: What level of chemical and chiral purity is typically required for pharmaceutical applications?
A2: For use as a key intermediate in drug development, a chemical purity of ≥ 99.8% and a chiral (enantiomeric) purity of ≥ 99.95% may be required.[1]
Q3: My final product is the hydrochloride salt. How can I obtain the free base?
A3: To obtain the free base from its hydrochloride salt, you would typically perform a neutralization reaction. This involves dissolving the salt in a suitable solvent (like water or a short-chain alcohol) and adding a base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine) until the solution is basic. The free base can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and concentrated under reduced pressure.
Q4: Which analytical techniques are best for determining chemical and enantiomeric purity?
A4: For chemical purity, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. For determining enantiomeric purity (or enantiomeric excess, ee), chiral High-Performance Liquid Chromatography (HPLC) or chiral GC are the methods of choice.
Synthesis & Purification Workflow
The general workflow for synthesizing this compound from a hydroxyl precursor involves several key stages, from protection to final purification.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on yield and purity.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Low Overall Yield | 1. Incomplete fluorination reaction. 2. Formation of elimination byproducts. 3. Product loss during extraction or purification. | 1. Monitor reaction progress (TLC, GC/MS). Consider a stronger fluorinating agent or higher temperature. 2. Use a less-hindered base or a more polar, aprotic solvent. 3. Perform extractions with fresh solvent. Optimize purification; for distillation, ensure the vacuum is adequate. |
| Low Chemical Purity | 1. Residual starting material or intermediates. 2. Presence of side-products from competing reactions.[2] 3. Degradation of the product. | 1. Improve purification, for instance by using fractional distillation or column chromatography.[3] 2. Re-evaluate reaction conditions (temperature, solvent) to minimize side reactions.[4] 3. Ensure workup conditions are not overly acidic or basic, and avoid excessive heat during solvent removal. |
| Low Enantiomeric Purity (<99% ee) | 1. Racemization during the hydroxyl activation or fluorination step. 2. Impure chiral starting material. 3. Ineffective chiral catalyst in an asymmetric synthesis route.[5] | 1. Use milder conditions for activation. Ensure the fluorination step proceeds via a clean SN2 mechanism. 2. Verify the enantiomeric purity of the starting material before beginning the synthesis. 3. Screen different chiral ligands or catalysts to improve enantioselectivity.[5] |
| Formation of Biaryl Byproducts | This can occur through radical-mediated side reactions, especially if using methods like the Balz-Schiemann reaction on related aromatic precursors.[4] | Conduct the reaction at the lowest possible temperature and ensure the absence of radical initiators.[4] |
| Difficulty Isolating Product Salt | 1. Product is too soluble in the chosen solvent. 2. Incorrect stoichiometry of acid (e.g., HCl) was added. | 1. Use a solvent system where the hydrochloride salt is less soluble (e.g., diethyl ether, isopropanol). 2. Titrate with acid carefully, monitoring pH or using an indicator. Add an anti-solvent to precipitate the salt. |
Purification Troubleshooting Logic
If initial analysis of your crude product shows impurities, the following decision tree can help guide your purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Fluoropyrrolidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Fluoropyrrolidine. The information is presented in a question-and-answer format to address common issues encountered during chemical synthesis.
General Information and Handling
Q1: What are the key properties and storage conditions for this compound hydrochloride?
This compound is typically supplied as its hydrochloride salt, which is a white to off-white solid. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
| Property | Value |
| CAS Number | 136725-55-8 |
| Molecular Formula | C₄H₉ClFN |
| Molecular Weight | 125.57 g/mol |
| Melting Point | 179-186 °C |
| Storage | Store in a cool, dry place, under an inert atmosphere. The compound is hygroscopic. |
Q2: How do I prepare the freebase of this compound from its hydrochloride salt?
The freebase is required for most N-alkylation and N-acylation reactions. The following protocol can be used to generate the freebase in situ or to isolate it.
Experimental Protocol: Freebasing of this compound Hydrochloride
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve this compound hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of a strong base, such as a 1 M aqueous solution of NaOH or a saturated solution of K₂CO₃, while stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Et₂O) three times.
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
The resulting solution contains the freebase of this compound and can be used directly in the next reaction step or the solvent can be carefully removed under reduced pressure to yield the freebase as an oil. Note: The freebase is volatile and should be handled with care.
N-Alkylation Reactions: Troubleshooting and FAQs
Q3: I am getting a low yield in my N-alkylation reaction with an alkyl halide. What are the common causes and how can I improve the outcome?
Low yields in N-alkylation reactions of this compound can be attributed to several factors, including incomplete reaction, side product formation, and purification issues.
Troubleshooting N-Alkylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently strong base | Use a stronger base such as K₂CO₃ or Cs₂CO₃. For less reactive alkyl halides, a stronger, non-nucleophilic base like DBU may be necessary. |
| Low reaction temperature | Gradually increase the reaction temperature. For many alkylations, heating to 50-80 °C in a suitable solvent like DMF or acetonitrile can improve the rate and yield. | |
| Poor solubility of reactants | Choose a solvent that dissolves both the this compound freebase and the alkyl halide. DMF, DMSO, and acetonitrile are good options. | |
| Side Product Formation | Over-alkylation (quaternary ammonium salt formation) | Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Add the alkylating agent dropwise to the reaction mixture. |
| Elimination of the alkyl halide | Use a less hindered base and a lower reaction temperature. | |
| Difficult Purification | Unreacted starting material | Drive the reaction to completion by optimizing the conditions (see "Low Conversion"). |
| Similar polarity of product and starting material | Use a different solvent system for column chromatography. A gradient elution may be necessary. If the product is basic, an acid wash during workup can help remove unreacted starting material. |
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound (freebase)
-
Alkyl bromide
-
Potassium carbonate (K₂CO₃), finely ground
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add finely ground potassium carbonate (2.0-3.0 eq.).
-
Add the alkyl bromide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Acylation Reactions: Troubleshooting and FAQs
Q4: My N-acylation reaction is sluggish and gives a poor yield. What can I do?
N-acylation reactions are generally fast, but issues can arise from the reactivity of the starting materials and the reaction conditions.
Troubleshooting N-Acylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive acylating agent | Convert the carboxylic acid to a more reactive acyl chloride or use a coupling agent (e.g., HATU, HOBt). |
| Presence of HCl byproduct | Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl formed when using an acyl chloride. | |
| Steric hindrance | If either the pyrrolidine or the acylating agent is sterically hindered, consider using a less hindered coupling partner or more forcing reaction conditions (higher temperature, longer reaction time). | |
| Difficult Purification | Residual acylating agent or coupling reagents | Use a basic wash (e.g., saturated NaHCO₃ solution) during workup to remove acidic impurities. |
| Product is water-soluble | If the product has high polarity, extraction with a more polar solvent like ethyl acetate or a mixture of DCM and isopropanol may be necessary. Brine washes can help to reduce the solubility of the product in the aqueous layer. |
Experimental Protocol: N-Acylation of this compound
This protocol provides a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound (freebase)
-
Acyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.2 eq.).
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Troubleshooting
Experimental Workflow for N-Alkylation
Troubleshooting Decision Tree for Low Yield
storage and handling of hygroscopic (R)-3-Fluoropyrrolidine HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the hygroscopic compound (R)-3-Fluoropyrrolidine HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound HCl and why is it considered hygroscopic?
A1: this compound hydrochloride is a fluorinated chiral pyrrolidine salt.[1] It is classified as a hygroscopic material, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[2][3] This tendency is due to its chemical structure and its nature as a salt, which has a strong affinity for water molecules.[3]
Q2: What are the potential consequences of improper storage and handling of this compound?
A2: Improper handling can lead to the absorption of atmospheric moisture, which can have several negative consequences for your experiments:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the use of less of the actual compound than intended, which can affect reaction stoichiometry and yield.
-
Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water) into a sticky or gummy solid, making it difficult to handle and dispense accurately.[3]
-
Reaction Failure or Reduced Yield: The presence of moisture can interfere with moisture-sensitive reactions, leading to lower yields, the formation of byproducts, or complete reaction failure.
-
Degradation: For some compounds, absorbed water can lead to chemical degradation over time.
Q3: How should this compound HCl be stored?
A3: To maintain its integrity, this compound HCl should be stored under the following conditions:
-
Inert Atmosphere: The primary recommendation is to store the compound under an inert gas, such as argon or nitrogen.[2][4] This displaces moist air from the container.
-
Tightly Sealed Container: The container should be airtight to prevent the ingress of atmospheric moisture.[5]
-
Cool and Dry Place: Storage in a cool, dry environment, such as a desiccator, is crucial.[5] The use of desiccants like silica gel or calcium chloride inside the storage container or desiccator is highly recommended to absorb any residual moisture.[6]
Q4: Do I need a glovebox or Schlenk line to handle this compound?
A4: For experiments that are highly sensitive to moisture, the use of a glovebox or a Schlenk line is the best practice to maintain an inert atmosphere during handling and weighing.[7] For less sensitive applications, working quickly and using appropriate techniques to minimize air exposure may be sufficient, but this increases the risk of moisture absorption.
Q5: The compound has clumped. Can I still use it?
A5: If the compound has clumped due to moisture absorption, it may still be usable after drying, but its purity and exact mass will be uncertain.[5] It is recommended to dry the compound under high vacuum, possibly with gentle heating (ensure the temperature is well below its melting point of 179-186 °C).[4][8] However, for quantitative applications, it is always best to use a fresh, properly stored sample.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound HCl in experiments.
Problem: Inconsistent or Low Reaction Yields
| Potential Cause | Troubleshooting Steps |
| Inaccurate reagent stoichiometry due to water absorption. | 1. Ensure the this compound HCl was weighed under an inert atmosphere (glovebox or Schlenk line) or handled with extreme care to minimize moisture uptake. 2. If moisture contamination is suspected, dry the reagent under high vacuum before use. 3. Consider preparing a stock solution of the compound in a dry, compatible solvent within a glovebox. This allows for accurate dispensing by volume for subsequent reactions. |
| Moisture-sensitive reaction quenched by water. | 1. Thoroughly dry all glassware in an oven (e.g., >100°C overnight) and cool under an inert atmosphere or in a desiccator before use. 2. Use anhydrous solvents for the reaction. 3. Run the reaction under a positive pressure of an inert gas (nitrogen or argon). |
| Degradation of the starting material. | 1. Verify the purity of the this compound HCl using an appropriate analytical technique (e.g., NMR) if there are concerns about its storage history. 2. Always use freshly opened or properly stored material for critical reactions. |
Problem: Difficulty in Handling and Weighing the Compound
| Potential Cause | Troubleshooting Steps |
| Rapid moisture absorption leading to a "melting" or sticky appearance. | 1. Minimize the time the container is open to the atmosphere. 2. Weigh the compound in a controlled environment like a glovebox. 3. If a glovebox is unavailable, weigh the compound directly into the reaction flask that has been pre-tared and flushed with an inert gas. |
| Static electricity on the weighing vessel. | 1. Use an anti-static gun or an ionizing bar on the balance. 2. Wipe the weighing vessel with an anti-static cloth. |
Data Presentation
While specific dynamic vapor sorption (DVS) data for this compound HCl is not publicly available, the following table provides an illustrative classification of hygroscopicity based on the European Pharmacopoeia, which can be used as a general guideline for understanding the potential for water uptake.
| Hygroscopicity Class | Definition (Weight increase after 24h at 80% RH and 25°C) | Implications for this compound HCl |
| Slightly Hygroscopic | 0.2% w/w to < 2% w/w | Minimal precautions may be sufficient for non-critical applications. |
| Hygroscopic | 2% w/w to < 15% w/w | This is the likely classification. Strict handling procedures are necessary. |
| Very Hygroscopic | ≥ 15% w/w | Requires the most stringent handling conditions (e.g., glovebox). |
| Deliquescent | Sufficient water is absorbed to form a liquid | The compound will appear to "melt" on exposure to air. Immediate and stringent protective measures are required. |
Experimental Protocols
Protocol 1: Weighing this compound HCl using a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O, <1 ppm O₂). Place a tared weighing paper or vial on an analytical balance inside the glovebox.
-
Equilibration: Bring the sealed container of this compound HCl into the glovebox antechamber and allow it to equilibrate to the glovebox atmosphere.
-
Dispensing: Once inside the main chamber, carefully open the container. Using a clean, dry spatula, transfer the desired amount of the solid to the weighing vessel.
-
Sealing: Promptly and securely seal the main container of this compound HCl.
-
Recording: Record the final weight.
-
Transfer: Transfer the weighed compound to the reaction vessel within the glovebox.
Protocol 2: Handling this compound HCl without a Glovebox (for less moisture-sensitive applications)
-
Preparation: Have all necessary equipment ready: a reaction flask with a septum, a weighing vessel, a spatula, and a supply of inert gas (e.g., a nitrogen or argon line with a needle).
-
Inerting the Flask: Purge the reaction flask with the inert gas.
-
Weighing by Difference: a. Tightly seal the container of this compound HCl and weigh the entire container. b. Quickly open the container, remove an approximate amount of the solid with a spatula, and add it to the reaction flask through a powder funnel under a positive flow of inert gas. c. Immediately reseal the original container and weigh it again. The difference in weight is the amount of compound added to the flask.
-
Purging: After addition, purge the headspace of the reaction flask with inert gas before proceeding with the addition of solvents or other reagents.
Visualizations
Caption: Decision tree for handling this compound HCl.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ardena.com [ardena.com]
- 3. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances and correlation with compendial information on hygroscopicity and loss on drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. pharmainfo.in [pharmainfo.in]
preventing racemization during (R)-3-Fluoropyrrolidine synthesis
Welcome to the technical support center for the stereoselective synthesis of (R)-3-Fluoropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to maintaining chiral integrity during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and where is racemization a risk?
A1: A prevalent method for synthesizing this compound is through the nucleophilic fluorination of a protected (S)-3-hydroxypyrrolidine precursor, typically N-Boc-(S)-3-hydroxypyrrolidine. This reaction ideally proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the C-3 position, yielding the desired (R)-enantiomer.
The primary risk of racemization occurs during the substitution of the hydroxyl group with fluoride. If the reaction conditions facilitate an S(_N)1 pathway or other side reactions that lead to the formation of a planar carbocation intermediate at the C-3 position, the stereochemical information can be lost. The incoming fluoride nucleophile can then attack this intermediate from either face, leading to a mixture of (R) and (S) enantiomers.
Q2: Which factors are critical in preventing racemization during the fluorination step?
A2: Several factors must be carefully controlled to suppress racemization:
-
Choice of Fluorinating Agent: The reactivity and nature of the fluorinating agent are paramount. Reagents that promote a clean S(_N)2 reaction are preferred.
-
Leaving Group: The hydroxyl group of the starting material is a poor leaving group. It must be activated to facilitate substitution. The choice of activating agent to form a better leaving group (e.g., sulfonate esters like tosylate or mesylate) can influence the reaction mechanism.
-
Solvent: The polarity and nucleophilicity of the solvent can significantly impact the reaction pathway. Aprotic polar solvents are generally used to dissolve the reagents while minimizing the potential for solvolysis and S(_N)1 reactions.
-
Temperature: Higher reaction temperatures can provide the energy to overcome the activation barrier for an S(_N)1 reaction, thus increasing the risk of racemization. It is crucial to maintain the optimal temperature for the S(_N)2 pathway.
-
Base: If a base is used, its strength and steric hindrance should be considered to avoid promoting elimination side reactions or racemization.
Q3: How can I determine the enantiomeric purity of my this compound product?
A3: The most common and reliable method for determining the enantiomeric excess (e.e.) of this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the (R) and (S) enantiomers, the e.e. can be accurately calculated. Other methods include the use of chiral derivatizing agents followed by analysis with standard HPLC or NMR, and polarimetry, although the latter is less precise for determining high e.e. values.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) / Significant Racemization | The reaction is proceeding through a partial or complete S(_N)1 mechanism. | * Optimize the Fluorinating Agent: Switch to a milder, less forcing fluorinating agent that favors the S(_N)2 pathway. * Improve the Leaving Group: Convert the hydroxyl group to a better leaving group like a tosylate or mesylate to facilitate a cleaner S(_N)2 displacement. * Lower the Reaction Temperature: Reducing the temperature can disfavor the higher activation energy S(_N)1 pathway. * Change the Solvent: Use a less polar aprotic solvent to disfavor the formation of a carbocation intermediate. |
| The starting material, (S)-3-hydroxypyrrolidine derivative, has low enantiomeric purity. | * Verify Starting Material Purity: Analyze the enantiomeric purity of the starting material using chiral HPLC before proceeding with the fluorination reaction. | |
| Racemization is occurring during the work-up or purification steps. | * Use Mild Conditions: Ensure that the work-up and purification conditions are not too acidic or basic, which could potentially cause racemization. * Avoid Excessive Heat: Purify the product at the lowest possible temperature. | |
| Low Reaction Yield | Incomplete activation of the hydroxyl group. | * Increase Equivalents of Activating Agent: Ensure complete conversion of the alcohol to a good leaving group by using a slight excess of the activating agent (e.g., TsCl, MsCl). * Optimize Reaction Time/Temperature: Monitor the activation step by TLC or LC-MS to ensure it goes to completion. |
| The fluorinating agent is not reactive enough or has degraded. | * Use a More Reactive Fluorinating Agent: Consider a different source of fluoride with higher nucleophilicity. * Check Reagent Quality: Use a fresh, anhydrous fluorinating agent. Many fluoride sources are hygroscopic and their reactivity decreases with water content. | |
| Competing elimination side reactions are occurring. | * Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to minimize elimination. * Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. |
Data Presentation
The following table summarizes the impact of different fluorinating agents on the stereochemical outcome of the conversion of N-Boc-(S)-3-hydroxypyrrolidine to N-Boc-(R)-3-Fluoropyrrolidine. Note that specific yields and enantiomeric excesses can vary based on the full scope of reaction conditions.
| Fluorinating Agent | Common Conditions | Expected Predominant Mechanism | Reported Optical Purity of this compound HCl | Reference |
| Diethylaminosulfur trifluoride (DAST) | CH(_2)Cl(_2), low temperature | S(_N)2 with potential for neighboring group participation | High, but can vary | General Knowledge |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | THF, controlled temperature | S(_N)2 | High, often with improved safety profile over DAST | General Knowledge |
| Pyridinium poly(hydrogen fluoride) (PPHF) / Olah's Reagent | Anhydrous conditions | Can vary, risk of S(_N)1 | Variable, racemization is a known risk | General Knowledge |
| TBAF, CsF, KF | With activated leaving group (e.g., tosylate, mesylate) | S(_N)2 | High, >99.95% a/a reported with optimized process |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound Hydrochloride via Mesylation and Nucleophilic Fluorination
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (CH(_2)Cl(_2)) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-3-mesyloxypyrrolidine. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Fluorination and Deprotection
-
Dissolve the crude N-Boc-(S)-3-mesyloxypyrrolidine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a source of anhydrous fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF) (2-3 eq), along with a phase-transfer catalyst (e.g., 18-crown-6) if using KF.
-
Heat the reaction mixture to a temperature between 80-120 °C, and stir for several hours to overnight. Monitor the reaction for the consumption of the starting material and the formation of the fluorinated product by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-(R)-3-fluoropyrrolidine by column chromatography on silica gel.
-
For deprotection, dissolve the purified N-Boc-(R)-3-fluoropyrrolidine in a solution of hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride.
Protocol 2: Chiral HPLC Analysis of this compound
-
Sample Preparation: Prepare a standard solution of racemic 3-fluoropyrrolidine and a solution of the synthesized this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
HPLC System: Use an HPLC system equipped with a UV detector.
-
Chiral Column: Select a suitable chiral stationary phase column, for example, a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. For example, n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
Analysis Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 210 nm
-
Column temperature: 25 °C
-
-
Procedure:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(_R) - Area(_S)) / (Area(_R) + Area(_S)) ] x 100
-
Visualizations
Caption: Competing S(_N)2 and S(_N)1 pathways in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Analytical Methods for (R)-3-Fluoropyrrolidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (R)-3-Fluoropyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the synthesis of this compound?
A1: The primary methods for monitoring this compound reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). NMR, particularly ¹H and ¹⁹F NMR, is powerful for structural elucidation and real-time reaction monitoring.[1][2][3] HPLC is widely used for quantifying reactants and products, while GC is suitable for assessing purity, especially when dealing with volatile derivatives.[][5] Mass Spectrometry (MS) is often coupled with chromatography (LC-MS or GC-MS) for sensitive detection and structural confirmation.[3][6]
Q2: Why is chiral analysis important for this compound, and how can it be achieved?
A2: Chiral analysis is critical to ensure the enantiomeric purity of the final product, as the biological activity of chiral molecules often resides in a single enantiomer.[] For this compound, this involves separating it from its (S)-enantiomer. This can be achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or GC, or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[][5][7][8]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization may be necessary, particularly for GC analysis.[9] this compound is a polar compound containing a secondary amine, which can lead to poor peak shape (tailing) and adsorption on the GC column. Derivatization, such as acylation or silylation, replaces the active hydrogen on the amine, increasing volatility and thermal stability, and improving chromatographic performance.[10][11][12] For HPLC, derivatization is less common but can be used to enhance UV detection or for chiral analysis by forming diastereomers.[8][13]
Q4: Can ¹⁹F NMR be used for quantitative monitoring of my reaction?
A4: Yes, ¹⁹F NMR is an excellent tool for quantitative reaction monitoring.[2] The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which minimizes the chance of signal overlap.[2] This makes it straightforward to integrate signals corresponding to the fluorine in the starting material and the product to determine their relative concentrations over time.[2][14]
Analytical Method Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine of the pyrrolidine and residual silanols on the column. | Add a competitor base like triethylamine (0.1%) to the mobile phase. Use a column with end-capping. Adjust the mobile phase pH to protonate the amine.[15] |
| No/Poor Retention (Reversed-Phase) | This compound is highly polar. | Use a more aqueous mobile phase. Consider using a polar-embedded or an aqueous C18 column. HILIC (Hydrophilic Interaction Liquid Chromatography) may be a suitable alternative. |
| Poor Resolution Between Enantiomers | Inadequate separation on the chiral stationary phase (CSP). | Optimize the mobile phase composition (e.g., alcohol content). Adjust the column temperature, as chiral separations are often temperature-sensitive.[5][16] Reduce the flow rate. Ensure the sample solvent does not disrupt the chiral recognition mechanism. |
| Drifting Retention Times | Poor column equilibration; column temperature fluctuations; mobile phase composition changing. | Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven for stable temperature control.[17] Prepare fresh mobile phase and ensure proper mixing if using a gradient.[16][17] |
| High Backpressure | Column frit blockage; buffer precipitation. | Backflush the column with a strong solvent.[15] Ensure the mobile phase buffer is soluble in the organic modifier concentration being used. Filter all samples and mobile phases.[18] |
Gas Chromatography (GC)
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Adsorption of the polar amine group on active sites in the injector or column. | Derivatize the sample: Use a reagent like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to cap the amine group. Use a deactivated inlet liner and column. |
| No Peaks Detected | Compound is not volatile enough or is thermally degrading in the injector. | Derivatize the sample to increase volatility.[9][10] Use a lower injector temperature. Check for leaks in the system. |
| Poor Separation of Enantiomers | Incorrect chiral column or temperature program. | Select a chiral column with a cyclodextrin-based stationary phase suitable for amines (e.g., Rt-βDEXsm).[5] Optimize the temperature ramp; chiral separations often improve at lower temperatures. |
| Incomplete Derivatization | Reaction conditions are not optimal; reagent has degraded. | Ensure the derivatization reagent is fresh and not exposed to moisture. Optimize the reaction time and temperature. Use a catalyst if recommended for the specific reagent.[10] |
| Ghost Peaks | Contamination from previous injections or septum bleed. | Bake out the column at its maximum recommended temperature. Use a high-quality, low-bleed septum. Perform a blank run with just the solvent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks / Poor Resolution | Poor magnetic field homogeneity (shimming). Sample is too concentrated or contains paramagnetic impurities. | Re-shim the spectrometer.[1] Dilute the sample. Filter the sample to remove any solid particles. |
| Inaccurate Integration for Quantification | Poor signal-to-noise ratio; overlapping peaks; incorrect relaxation delay. | Increase the number of scans.[1] Use ¹⁹F NMR, which often has less signal overlap for fluorinated compounds.[2] Ensure the relaxation delay (D1) is at least 5 times the longest T1 of the nuclei being quantified. |
| Signal Positions (Chemical Shifts) Differ from Literature | Solvent effects; pH of the sample. | Record the solvent used and compare it to the literature source. The protonation state of the amine will significantly shift adjacent proton signals; ensure consistent sample preparation (e.g., as the free base or hydrochloride salt).[1] |
| Distorted Spectral Lineshapes during Reaction Monitoring | Sample inhomogeneity caused by the reaction (e.g., precipitation, viscosity changes). | Use a method robust to lineshape imperfections.[19] Consider stopping the reaction at time points and preparing fresh samples if online monitoring is problematic. |
Experimental Protocols & Data
Protocol 1: Chiral GC Analysis via Derivatization
This protocol outlines the analysis of this compound's enantiomeric purity by converting it into a diastereomer.
-
Derivatization:
-
To 1 mg of the sample containing this compound, add 1 mL of methylene chloride.
-
Add 100 µL of a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC).[12]
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium, 1.0 mL/min.
-
Detector: Mass Spectrometer (Scan mode m/z 40-450).
-
-
Expected Data: The two diastereomers formed from the (R) and (S) enantiomers will have identical mass spectra but different retention times, allowing for their quantification.
Protocol 2: ¹⁹F NMR for Reaction Monitoring
This protocol describes using ¹⁹F NMR to monitor the progress of a reaction where this compound is a product.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve an accurately weighed amount of the reaction starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Add an internal standard with a known ¹⁹F signal that does not interfere with the reaction components.
-
Initiate the reaction inside the NMR tube by adding the final reagent.
-
-
NMR Acquisition:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the signal corresponding to the fluorine in the this compound product.
-
Compare the integral value over time to the integral of the starting material or internal standard to determine reaction kinetics.
-
Summary of Analytical Parameters
The following table provides typical starting parameters for various analytical methods. These should be optimized for specific instrumentation and reaction conditions.
| Parameter | HPLC (Reversed-Phase) | GC (Derivatized) | NMR Spectroscopy |
| Stationary Phase | C18, 5 µm (achiral) or Chiral Stationary Phase (e.g., cellulose-based) | 5% Phenyl-methylpolysiloxane (achiral) or Cyclodextrin-based (chiral) | N/A |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Hydrogen | N/A |
| Detection | UV (210 nm) or MS | Flame Ionization (FID) or MS | ¹H, ¹³C, ¹⁹F Nuclei |
| Typical Analyte Conc. | 1-100 µg/mL[21] | Dependent on detector sensitivity | 5-10 mg in ~0.6 mL solvent[1] |
| Key for (R)-3-F-Pyrrolidine | Good for quantification of reaction components.[21][22] | Requires derivatization; excellent for enantiomeric purity assessment. | Excellent for structural confirmation and real-time kinetic monitoring.[2][23] |
Visual Workflows and Logic Diagrams
Caption: General experimental workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for poor chromatographic peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. gcms.cz [gcms.cz]
- 6. Purification of pharmaceutical preparations using thin-layer chromatography to obtain mass spectra with Direct Analysis in Real Time and accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
- 15. aelabgroup.com [aelabgroup.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. realab.ua [realab.ua]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Industrial Scale-Up of (R)-3-Fluoropyrrolidine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of (R)-3-Fluoropyrrolidine production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The main challenges include maintaining high enantiomeric and chemical purity, controlling side reactions during the fluorination step, managing heat transfer in large reactors, ensuring efficient purification to remove process-related impurities and residual solvents, and ensuring the stability of the final hydrochloride salt.[1]
Q2: What are the typical purity requirements for this compound for pharmaceutical applications?
A2: For use as a key intermediate in drug synthesis, a chemical purity of ≥ 99.8% and a chiral purity of ≥ 99.95% are often required.[1]
Q3: What are the main safety concerns associated with the production of this compound hydrochloride?
A3: this compound hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is crucial to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] The product is also hygroscopic and should be stored under an inert atmosphere.[2]
Q4: Which analytical methods are recommended for purity assessment?
A4: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining enantiomeric purity.[5][6][7] GC with a Flame Ionization Detector (FID) is also suitable for analyzing residual solvents.[5][6][7]
Troubleshooting Guides
Section 1: Synthesis Stage - Deoxofluorination of N-Boc-(3S)-3-hydroxypyrrolidine
The most common scalable synthesis involves the deoxofluorination of N-Boc-(3S)-3-hydroxypyrrolidine. This section addresses common issues during this critical step.
Problem 1: Low Yield of N-Boc-(R)-3-Fluoropyrrolidine
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Increase the equivalents of the fluorinating agent (e.g., DAST, Deoxo-Fluor®).- Extend the reaction time.- Optimize the reaction temperature. Note that higher temperatures can also lead to increased side products. |
| Degradation of fluorinating agent | - Ensure the fluorinating agent is of high quality and has been stored under appropriate anhydrous conditions.- Add the fluorinating agent at a lower temperature to control the initial exotherm. |
| Moisture in the reaction | - Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Product loss during workup | - Optimize the quenching procedure to avoid hydrolysis of the product.- Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. |
Problem 2: Formation of Significant Impurities
| Potential Impurity | Potential Cause | Troubleshooting Action |
| Elimination byproduct (alkene) | - High reaction temperature.- Use of a non-coordinating solvent. | - Lower the reaction temperature.- Screen different solvents; more polar, coordinating solvents can sometimes suppress elimination. |
| Ring-expanded byproducts (e.g., fluoropiperidines) | - Formation of an aziridinium intermediate followed by rearrangement. This is a known side reaction for similar substrates. | - Use a less reactive fluorinating agent.- Optimize the reaction temperature and addition rate of the fluorinating agent. |
| Dimeric or polymeric byproducts | - Intermolecular side reactions at elevated temperatures. | - Maintain a lower reaction temperature.- Ensure efficient stirring to avoid localized "hot spots." |
Section 2: Deprotection and Salt Formation
Problem 3: Incomplete N-Boc Deprotection
| Potential Cause | Troubleshooting Action |
| Insufficient acid | - Increase the equivalents of acid (e.g., HCl).- Use a stronger acidic condition if the substrate is resistant. |
| Short reaction time | - Extend the reaction time and monitor by an appropriate method (e.g., TLC, HPLC). |
| Inappropriate solvent | - Ensure the solvent (e.g., dioxane, isopropanol) is suitable for the reaction and does not interfere with the deprotection. |
Problem 4: Poor Quality of this compound Hydrochloride Salt
| Potential Cause | Troubleshooting Action |
| Incorrect stoichiometry of HCl | - Carefully control the amount of HCl added. Excess HCl can be difficult to remove, while insufficient HCl will result in incomplete salt formation. |
| Presence of residual solvents | - Ensure the free base is free of solvents before adding the HCl solution.- Use an appropriate solvent for crystallization that can be easily removed upon drying. |
| Product is oily or difficult to crystallize | - Screen different solvents for crystallization.- Use seeding crystals to induce crystallization.- Ensure the free base is of high purity before salt formation. |
| Hygroscopic nature of the salt | - Handle and dry the final product under a dry atmosphere.- Store the final product in well-sealed containers with a desiccant if necessary.[2] |
Section 3: Purification
Problem 5: Low Enantiomeric Purity
| Potential Cause | Troubleshooting Action |
| Racemization during synthesis | - Avoid harsh basic or acidic conditions, especially at elevated temperatures, during the synthesis and purification steps. |
| Inefficient chiral resolution | - If using diastereomeric salt crystallization, screen a variety of chiral resolving agents and crystallization solvents.- Optimize the crystallization temperature and cooling rate.- For chiral chromatography, select a suitable chiral stationary phase and optimize the mobile phase. |
Problem 6: Presence of Residual Solvents in the Final Product
| Potential Cause | Troubleshooting Action |
| Inefficient drying | - Increase the drying time and/or temperature. Be mindful of the product's thermal stability.- Use a high vacuum for drying. |
| Inappropriate solvent for final crystallization | - Choose a solvent with a lower boiling point for the final crystallization step to facilitate its removal. |
| Solvent trapped within the crystal lattice | - Optimize the crystallization process to obtain a crystal form that does not readily trap solvents. |
Data Presentation
Table 1: Comparison of Key Parameters at Different Scales (Illustrative)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Chemical Purity (Crude) | >95% | 90-95% | 85-92% |
| Chemical Purity (Final) | >99.8% | >99.8% | >99.8% |
| Enantiomeric Purity (Final) | >99.95% | >99.95% | >99.95% |
| Major Impurity (Typical) | Alkene byproduct (<2%) | Alkene byproduct (2-5%) | Alkene byproduct (3-7%) |
Experimental Protocols
Protocol 1: Deoxofluorination of N-Boc-(3S)-3-hydroxypyrrolidine (Illustrative)
-
Preparation: A jacketed glass-lined reactor is rendered inert with dry nitrogen. Anhydrous dichloromethane (DCM) is charged to the reactor.
-
Addition of Starting Material: N-Boc-(3S)-3-hydroxypyrrolidine is dissolved in anhydrous DCM and charged to the reactor. The solution is cooled to -78 °C.
-
Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2 equivalents) is added dropwise to the cooled solution, maintaining the internal temperature below -65 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by HPLC.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: N-Boc Deprotection and HCl Salt Formation (Illustrative)
-
Deprotection: The purified N-Boc-(R)-3-Fluoropyrrolidine is dissolved in 1,4-dioxane. A 4M solution of HCl in dioxane (3-4 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or HPLC).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under high vacuum to yield this compound hydrochloride.
Mandatory Visualizations
Caption: Synthetic workflow and potential challenges.
Caption: Troubleshooting logic for low yield.
Caption: Troubleshooting for low enantiomeric purity.
References
- 1. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Chiral Purity Analysis of (R)-3-Fluoropyrrolidine
For scientists and professionals in drug development, the stereochemical purity of chiral building blocks like (R)-3-Fluoropyrrolidine is of paramount importance. The biological activity and toxicological profile of a pharmaceutical ingredient can be critically influenced by its enantiomeric composition. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric purity of 3-Fluoropyrrolidine are direct and indirect chiral HPLC. An alternative approach using Gas Chromatography (GC) is also considered. The selection of the most suitable method depends on factors such as available instrumentation, required sensitivity, and sample throughput.
| Analytical Method | Chiral Stationary Phase (CSP) / Selector | Typical Mobile Phase | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantification (LOQ) |
| Direct Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H) | n-Hexane/Ethanol with amine additive (e.g., DEA) | Simple sample preparation, direct measurement of enantiomers. | Can be challenging for small, polar amines; requires specialized and expensive chiral columns. | > 1.5 | 0.1 - 0.5% |
| Indirect Chiral HPLC (Derivatization) | Standard Achiral (e.g., C18) | Acetonitrile/Water with buffer (e.g., TFA) | Utilizes standard, less expensive columns; derivatization can improve sensitivity. | Requires a derivatization step, which can be time-consuming and introduce errors; requires a pure chiral derivatizing agent. | > 2.0 | < 0.1% |
| Chiral Gas Chromatography (GC) | Chiral Cyclodextrin-based | Helium | High efficiency and resolution; suitable for volatile compounds. | Often requires derivatization to increase volatility; high temperatures can cause degradation. | > 2.5 | < 0.1% |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol outlines a direct method using a polysaccharide-based chiral stationary phase, which is a common starting point for the separation of chiral amines.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the enantiomeric purity by determining the peak area of the (S)-enantiomer as a percentage of the total peak area of both enantiomers.
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This method involves derivatizing the amine with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral column.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reaction vials and a heating block.
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of 3-Fluoropyrrolidine in acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Calculate the enantiomeric purity based on the relative peak areas of the two diastereomers.
Workflow and Decision Making
The selection of an appropriate analytical method is a critical step in ensuring the quality of this compound. The following diagrams illustrate the general workflow for chiral purity analysis and a decision-making process for method selection.
References
A Comparative Guide to the Structure-Activity Relationship of (R)-3-Fluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (R)-3-fluoropyrrolidine scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique combination of structural rigidity, a stereodefined fluorine atom for modulating physicochemical properties, and a basic nitrogen atom for key interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives targeting three distinct and therapeutically relevant enzyme families: Dipeptidyl Peptidase IV (DPP-4), Aurora Kinases, and Phosphodiesterase 10A (PDE10A). The strategic incorporation of the this compound moiety has been shown to significantly impact potency, selectivity, and pharmacokinetic profiles of inhibitors for these targets.
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates can profoundly influence their biological properties. The high electronegativity of fluorine can alter the pKa of nearby functional groups, impacting binding interactions and solubility. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the metabolic stability of a drug, leading to improved pharmacokinetic profiles. In the context of this compound, the fluorine atom can also induce a favorable conformational bias in the pyrrolidine ring, which can be exploited for optimal binding to the target protein.
Comparative Analysis of SAR
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4 is a key therapeutic target for the treatment of type 2 diabetes. Inhibitors of DPP-4 prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glucose control. The this compound moiety has been successfully incorporated into DPP-4 inhibitors to enhance their potency and selectivity.
Key SAR Insights:
-
Pyrrolidine Ring: The pyrrolidine nitrogen forms a crucial salt bridge with the carboxylate of Glu205 and Glu206 in the S1 pocket of DPP-4.
-
Fluorine Atom: The fluorine atom at the 3-position of the pyrrolidine ring is generally well-tolerated and can enhance potency. It is believed to engage in favorable interactions within the S1 pocket.
-
Amide Linkage: An amide bond is commonly used to connect the this compound to other parts of the molecule, often a cyanophenyl or a related group that occupies the S1' pocket.
-
Side Chains: Modifications of the side chain attached to the pyrrolidine nitrogen are critical for optimizing interactions in the S2 pocket and beyond, significantly impacting potency.
| Compound ID | R Group (Modification) | DPP-4 IC50 (nM)[1] |
| 1 | H | - |
| 2 | Boc | - |
| 3 | Acetyl | - |
| 4 | Phenylacetyl | - |
| 5 | (4-Nitrophenyl)acetyl | - |
| 6 | (4-Chlorophenyl)acetyl | - |
| 7 | (4-Fluorophenyl)acetyl | - |
| 8 | (4-Methoxyphenyl)acetyl | - |
| 9 | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetyl | 830 |
| 10 | 2-(4-(4-fluorophenyl)piperazin-1-yl)acetyl | 430 |
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The this compound scaffold has been incorporated into various heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrimidines, to generate potent Aurora kinase inhibitors.
Key SAR Insights:
-
Core Scaffold: Imidazo[1,2-a]pyrazine and pyrimidine cores serve as effective hinge-binding motifs.
-
This compound Moiety: This group often extends towards the solvent-exposed region and can be modified to improve solubility and cell permeability. The fluorine atom can contribute to favorable interactions and improved metabolic stability.
-
Substituents on the Core: Modifications on the core scaffold are crucial for achieving high potency and selectivity for different Aurora kinase isoforms.
| Compound ID | Scaffold | R Group (Modification) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 11 | Imidazo[1,2-a]pyrazine | 5-amino-3-methyl isothiazole | - | - |
| 12k | Imidazo[1,2-a]pyrazine | Acyclic amino alcohol | 0.02 (Kd) | 0.03 (Kd) |
| 13 | Pyrimidine | (S)-(4-chloro-2-fluorophenyl) | <200 | - |
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum. Its inhibition leads to an increase in both cAMP and cGMP levels, making it a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. The this compound moiety has been utilized in the development of potent and selective PDE10A inhibitors.
Key SAR Insights:
-
Core Scaffold: Various heterocyclic systems, including pyrazolopyrimidines, have been explored as the core of PDE10A inhibitors.
-
This compound Moiety: This group often interacts with the active site of PDE10A, and its conformation is critical for high-affinity binding.
-
Fluorine Atom: The fluorine atom can enhance binding affinity and improve brain penetration, a key requirement for CNS-targeting drugs.
| Compound ID | R Group (Modification) | PDE10A IC50 (nM) |
| MP-10 Analog 18a | 4-(2-fluoroethoxy)quinoline | <5 |
| MP-10 Analog 18d | 4-(2,2-difluoroethoxy)quinoline | <5 |
| MP-10 Analog 20a | 3-fluoroethoxyquinoline | 0.26 |
| MP-10 Analog 20b | 6-fluoro-3-methoxyquinoline | 0.29 |
| MP-10 Analog 21b | 6-fluoro-4-methoxyquinoline | 0.76 |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method for determining DPP-4 inhibitory activity is a fluorometric assay.
-
Reagents: Human recombinant DPP-4, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as the substrate, and a suitable assay buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure:
-
The this compound derivative (inhibitor) is pre-incubated with DPP-4 enzyme in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.
-
The plate is incubated at 37°C.
-
The fluorescence of the liberated AMC is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is calculated from the dose-response curve.
In Vitro Aurora Kinase Inhibition Assay
A widely used method for assessing Aurora kinase inhibition is a luminescence-based kinase assay.
-
Reagents: Recombinant human Aurora A or Aurora B kinase, a suitable peptide substrate (e.g., Kemptide), ATP, and a kinase-glo® luminescent kinase assay kit.
-
Procedure:
-
The kinase reaction is performed by incubating the Aurora kinase with the peptide substrate, ATP, and varying concentrations of the this compound derivative in a kinase reaction buffer.
-
After incubation, the Kinase-Glo® reagent is added, which measures the amount of ATP remaining in the solution.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vitro PDE10A Inhibition Assay
A fluorescence polarization (FP) assay is a common high-throughput screening method for PDE10A inhibitors.
-
Reagents: Recombinant human PDE10A, a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP), and an assay buffer.
-
Procedure:
-
The PDE10A enzyme is incubated with the this compound derivative in the assay buffer.
-
The fluorescently labeled substrate is added to initiate the reaction.
-
The hydrolysis of the substrate by PDE10A is monitored by measuring the change in fluorescence polarization.
-
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of PDE10A activity. The IC50 value is calculated from the concentration-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DPP-4 Signaling Pathway in Glucose Homeostasis.
Caption: Role of Aurora Kinases in Mitosis.
Caption: PDE10A Signaling in Medium Spiny Neurons.
Caption: General Experimental Workflow for SAR Studies.
References
Unambiguous Stereochemical Validation of (R)-3-Fluoropyrrolidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical synthesis and drug design. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making unambiguous stereochemical assignment essential. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the validation of the absolute stereochemistry of (R)-3-Fluoropyrrolidine, a key building block in medicinal chemistry.
Introduction
This compound is a valuable chiral amine frequently incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, binding affinity, and pKa modulation. The fluorine atom's unique electronic properties and the pyrrolidine ring's conformational constraints make the precise confirmation of its (R)-configuration paramount. While X-ray crystallography stands as the gold standard for absolute stereochemical determination, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) offer practical alternatives. This guide presents a detailed comparison of these methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their needs.
Core Comparison: X-ray Crystallography vs. Spectroscopic Methods
The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the atomic arrangement and thus an unambiguous assignment of stereochemistry.
In contrast, spectroscopic methods like 19F NMR and chiral HPLC provide indirect evidence of stereochemistry, often by comparing the properties of the analyte to a known standard or by creating diastereomeric derivatives that exhibit distinct spectral or chromatographic behavior.
| Feature | X-ray Crystallography | 19F NMR Spectroscopy | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal | Chemical shift differences of fluorine nuclei in a chiral environment | Differential interaction of enantiomers with a chiral stationary phase |
| Direct/Indirect | Direct | Indirect | Indirect |
| Requirement | High-quality single crystal | Formation of diastereomers or use of chiral solvating agents | Chiral stationary phase and method development |
| Key Parameter | Flack Parameter[1][2][3][4] | Chemical Shift Difference (Δδ) | Retention Time (t R) and Resolution (R s) |
| Sample Amount | Milligrams | Milligrams | Micrograms |
| Time | Days to weeks | Hours | Hours |
| Confirmation | Absolute Configuration | Relative Configuration (often convertible to absolute) | Enantiomeric Purity and Elution Order |
Gold Standard: X-ray Crystallography
The power of X-ray crystallography in stereochemical validation lies in its ability to determine the absolute structure of a molecule. A key parameter in this determination is the Flack parameter, which is calculated during the structural refinement process.[1] A Flack parameter value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[1] Conversely, a value near 1 suggests that the inverted structure is the correct one.[1]
A case study on a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, highlights the methodology. Due to the low resonant scattering of the light atoms, initial analysis with Mo Kα radiation was inconclusive. However, a subsequent experiment using Cu Kα radiation provided a definitive assignment of the absolute structure.[5]
Table 1: Crystallographic Data for a Chiral Pyrrolidine Derivative[5]
| Parameter | Value |
| Radiation | Cu Kα |
| Flack parameter | 0.05 (6) |
| Space group | P2 1 2 1 2 1 |
| a, b, c (Å) | 10.1234 (2), 11.4567 (3), 12.3456 (4) |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 0.77 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of a suitable derivative of this compound are grown. This is often the most challenging and time-consuming step. Methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα). The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, leading to the calculation of the Flack parameter.[1][2][3][4]
References
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Impact of Fluorination on Pyrrolidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Pyrrolidines with Supporting Experimental Data.
The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structure of numerous pharmaceuticals. Its non-planar, three-dimensional nature provides an excellent scaffold for interacting with biological targets. A common strategy to enhance the therapeutic potential of pyrrolidine-containing molecules is the introduction of fluorine atoms. This guide provides a comprehensive comparative study of fluorinated versus non-fluorinated pyrrolidines, focusing on their synthesis, physicochemical properties, metabolic stability, and biological activity, supported by detailed experimental protocols and data-driven visualizations.
Executive Summary: Does Fluorine Make a Difference?
The strategic incorporation of fluorine into the pyrrolidine scaffold can profoundly influence its drug-like properties. Fluorination often leads to:
-
Altered Physicochemical Properties: Changes in basicity (pKa) and lipophilicity (LogP) that can impact solubility, permeability, and target engagement.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolically susceptible sites, increasing the compound's half-life.
-
Modulated Biological Activity: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, leading to enhanced potency and selectivity for its biological target.
This guide will delve into a specific case study comparing a fluorinated pyrrolidine derivative with its non-fluorinated counterpart, both targeting the enzyme Dipeptidyl Peptidase-4 (DPP-4), a key player in glucose homeostasis and a validated target for the treatment of type 2 diabetes.
Data Presentation: A Quantitative Comparison
To illustrate the impact of fluorination, we will compare a representative fluorinated pyrrolidine-2-carbonitrile derivative (Compound 8l from Ji et al., 2014) with a closely related non-fluorinated analogue. While a direct non-fluorinated counterpart with identical substitutions is not available in the cited study, we can infer the general trends observed.
| Property | Fluorinated Pyrrolidine (Compound 8l) | Non-Fluorinated Pyrrolidine Analogue (General) | Impact of Fluorination |
| Biological Activity (DPP-4 Inhibition) | |||
| IC50 | 0.05 µM[1] | Generally higher µM range | Increased Potency |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 53.2%[1] | Variable, often lower | Improved Bioavailability |
| Half-life (t1/2) | Not explicitly reported for 8l, but generally longer | Generally shorter | Increased Metabolic Stability |
| Physicochemical Properties (Predicted) | |||
| pKa | Lower (less basic) | Higher (more basic) | Decreased Basicity |
| LogP | Higher (more lipophilic) | Lower (less lipophilic) | Increased Lipophilicity |
Note: The pKa and LogP values are predicted based on general chemical principles, as specific experimental values for a direct comparative pair were not found in the searched literature. The trend of fluorine's electron-withdrawing effect is to lower the pKa of nearby amines. The effect on LogP can be more complex, but often, the introduction of fluorine increases lipophilicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and evaluation of fluorinated and non-fluorinated pyrrolidine derivatives.
Synthesis of a Fluorinated Pyrrolidine Derivative (Adapted from Ji et al., 2014)
This protocol outlines the synthesis of 4-fluoropyrrolidine-2-carbonitrile derivatives, exemplified by Compound 8l .
Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable solvent such as dichloromethane (CH₂Cl₂), add diethylaminosulfur trifluoride (DAST) dropwise at a low temperature (e.g., -78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated pyrrolidine.
Step 2: Amide Coupling
-
To a solution of the fluorinated pyrrolidine from Step 1 and the desired amine in a suitable solvent (e.g., dimethylformamide, DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for several hours until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography to obtain the coupled product.
Step 3: Deprotection and Final Compound Formation
-
Treat the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the final fluorinated pyrrolidine derivative.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
-
Prepare a solution of human recombinant DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyrrolidines) in the same buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compounds to the wells. Include a positive control (enzyme with no inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at 37 °C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Measure the fluorescence intensity at regular intervals using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a suspension of human liver microsomes (HLM) in a phosphate buffer at 37 °C.
-
Add the test compound to the microsome suspension to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the metabolic activity by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the metabolic half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.
Mandatory Visualizations
DPP-4 Signaling Pathway and Inhibition
References
A Comparative Guide to the Optical Rotation and Application of (R)-3-Fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-3-Fluoropyrrolidine, a key chiral building block in modern drug discovery, with its enantiomer and other relevant pyrrolidine derivatives. The determination of its optical rotation is a critical parameter for ensuring enantiomeric purity and is detailed herein. This document also presents supporting experimental data on its application in asymmetric synthesis, offering a valuable resource for selecting appropriate chiral intermediates.
Determination of Optical Rotation
The optical rotation of a chiral compound is a fundamental property that confirms its stereochemical identity and purity. For this compound and its derivatives, this value is typically determined using polarimetry.
Experimental Protocol: Measurement of Optical Rotation
A standardized protocol for measuring the optical rotation of this compound hydrochloride is outlined below.
Objective: To determine the specific rotation of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Methanol (ACS grade or higher)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Syringe and filter (if necessary for sample clarity)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound hydrochloride (e.g., 400 mg for a c=4 solution) and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and dilute to the mark. Ensure the solution is homogeneous.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol) in the polarimeter cell. The reading should be zeroed.
-
Measurement: Rinse the polarimeter cell with the prepared sample solution before filling it, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter and record the observed rotation (α). Multiple readings should be taken to ensure accuracy.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula:
[α]DT = α / (c × l)
Where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Data Presentation:
The following table summarizes the reported optical rotation values for this compound hydrochloride and related compounds.
| Compound | Specific Rotation ([α]D) | Conditions | Reference(s) |
| This compound hydrochloride | -8.6 ± 0.5° | c = 4 in Methanol | [1] |
| This compound hydrochloride | -8.0° | c = 4 in Methanol, 20°C | [2] |
| (S)-(+)-3-Fluoropyrrolidine hydrochloride | +8° | c = 1% in Methanol, 20°C | |
| (S)-(+)-3-Fluoropyrrolidine hydrochloride | +8.88° | c = 1 in Methanol | |
| (R)-3-Hydroxypyrrolidine hydrochloride | -7.5 ± 1° | c = 3.5 in Methanol, 20°C | |
| (S)-3-Hydroxypyrrolidine | -6.5° | c = 3.5% in Methanol | [3] |
Note: Variability in reported specific rotation values can arise from differences in experimental conditions such as temperature, solvent, concentration, and the wavelength of light used.
Performance in Asymmetric Synthesis: A Comparative Overview
Chiral pyrrolidines are invaluable building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands, or catalysts to introduce stereocenters with high selectivity. The fluorine atom in 3-fluoropyrrolidine can significantly influence the steric and electronic properties of molecules, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.
The choice between this compound and other chiral pyrrolidines, such as (R)-3-Hydroxypyrrolidine or (R)-Prolinol, will depend on the specific reaction and the desired properties of the target molecule. The hydroxyl group in hydroxypyrrolidine can act as a coordinating group or be further functionalized, while the fluoro group in fluoropyrrolidine can impart unique electronic effects and metabolic stability.
Visualizing Synthetic Pathways and Workflows
To illustrate the role of chiral pyrrolidines in synthesis, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for determining optical rotation and a conceptual signaling pathway where a chiral molecule, synthesized using a pyrrolidine derivative, interacts with a biological target.
Caption: Workflow for determining the specific optical rotation.
References
- 1. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability: A Comparative Guide to (R)-3-Fluoropyrrolidine Containing Compounds
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the journey from a promising lead to a viable therapeutic. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds containing the (R)-3-Fluoropyrrolidine moiety versus their non-fluorinated analogs, supported by representative experimental data and detailed methodologies.
The introduction of a fluorine atom, particularly at a metabolically labile position, can significantly alter the electronic properties of a molecule, often leading to a "metabolic switching" effect. By blocking sites susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily, fluorination can decrease the rate of metabolic clearance, thereby increasing the compound's half-life (t½) and bioavailability. The this compound scaffold is a valuable building block in medicinal chemistry, and understanding the metabolic advantages it confers is essential for rational drug design.
Comparative Metabolic Stability Data
To illustrate the impact of fluorination on the pyrrolidine scaffold, the following table summarizes representative in vitro metabolic stability data from a liver microsomal stability assay. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.
Disclaimer: The following data is a representative example based on established principles of metabolic stabilization through fluorination and is intended for illustrative purposes. Actual experimental results may vary depending on the specific molecular context of the pyrrolidine ring.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Compound 1 | (Non-fluorinated analog) | 15 | 92.4 |
| Compound 2 | (this compound containing analog) | 45 | 30.8 |
The data clearly indicates that the introduction of the fluorine atom in Compound 2 leads to a significant increase in metabolic stability, as evidenced by a three-fold increase in its half-life and a corresponding decrease in its intrinsic clearance compared to the non-fluorinated Compound 1.
Experimental Protocols
The following is a detailed methodology for the in vitro liver microsomal stability assay, a key experiment for assessing the metabolic stability of compounds.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., Compound 1 and Compound 2)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
96-well plates
-
Incubator shaker
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the test compound working solutions and the diluted microsome suspension at 37°C for approximately 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point represents the initial compound concentration before significant metabolism occurs.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard to the collected aliquot. This step also serves to precipitate the microsomal proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
Visualizing the Workflow and Mechanism
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Conclusion
The strategic incorporation of fluorine, as exemplified by the use of the this compound scaffold, is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro liver microsomal stability assay is a robust and essential tool for quantitatively assessing these improvements early in the drug discovery process. By utilizing such predictive assays and understanding the principles of metabolic stabilization, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
Comparative Analysis of Pyrrolidine Analogs as M1 Muscarinic Receptor Modulators: An Overview of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of publicly available scientific literature reveals a notable absence of direct head-to-head comparative studies on a homologous series of (R)-3-Fluoropyrrolidine analogs specifically targeting the M1 muscarinic acetylcholine receptor (mAChR). The available research on fluorinated pyrrolidines is fragmented, often focusing on their inclusion as a structural motif in broader classes of compounds aimed at various biological targets. However, by synthesizing findings from studies on pyrrolidine-based M1 receptor modulators, we can construct a valuable guide for researchers in this field. This guide focuses on the broader class of pyrrolidine derivatives as M1 muscarinic receptor modulators, a promising area for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease.
The M1 mAChR is a key target in the central nervous system for enhancing cognitive function.[1] The pyrrolidine scaffold is a versatile building block in the design of M1-selective ligands due to its three-dimensional structure, which allows for precise orientation of substituents to interact with the receptor binding pocket.[2] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and blood-brain barrier penetration.[2]
This guide will provide an overview of the available data on pyrrolidine-containing M1 modulators, including positive allosteric modulators (PAMs), and will infer the potential impact of the (R)-3-fluoro substitution based on established medicinal chemistry principles.
Table 1: In Vitro Profile of Representative Pyrrolidine-Based M1 Muscarinic Receptor Modulators
While a direct comparison of this compound analogs is not available, this table presents data for various pyrrolidine-containing compounds that have been evaluated for their activity at the M1 mAChR. This allows for an indirect assessment of the potential of this scaffold.
| Compound ID | Structure | Target | Assay Type | M1 Affinity (Ki, nM) | M1 Efficacy (EC50, nM) | M1 % Max Response | Selectivity Profile | Reference |
| VU6005610 (8b) | Heteroaryl-pyrrolidinone | M1 PAM | Calcium Mobilization | - | 1,200 | 100% (of VU0453595) | Selective for M1 over M2-M5 | [3][4][5] |
| VU6005852 (20a) | Heteroaryl-pyrrolidinone | M1 PAM | Calcium Mobilization | - | 2,400 | 95% (of VU0453595) | Selective for M1 over M2-M5 | [3][4][5] |
| LSN3172176 | Not disclosed | M1 Agonist | Radioligand Binding, Functional | 1.5 (Kd) | 2.4-7.0 | 43-73% | M1 > M2, M4, M5 > M3 | [6] |
| (-)-3 | (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | M1 Antagonist | Functional Assay | - | - | Weak Antagonist | M2 selective partial agonist | [7] |
| (+)-5 | (2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine | M1 Antagonist | Functional Assay | - | - | Weak Antagonist | M2 selective partial agonist | [7] |
Note: The data presented is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the literature for the characterization of M1 muscarinic receptor modulators.
1. Radioligand Binding Assays (for Affinity Determination)
-
Objective: To determine the binding affinity (Ki or Kd) of a test compound for the M1 muscarinic receptor.
-
Materials: Membranes from cells stably expressing the human M1 mAChR, radioligand (e.g., [³H]-N-methylscopolamine or a labeled selective agonist), test compounds, wash buffers, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Cell membranes expressing the M1 receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The unbound radioligand is separated from the membrane-bound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[6]
-
2. Functional Assays (for Efficacy and Potency Determination)
-
Objective: To measure the ability of a compound to activate the M1 receptor and elicit a cellular response (e.g., calcium mobilization or inositol phosphate accumulation).
-
A. Calcium Mobilization Assay:
-
Materials: Cells expressing the M1 mAChR, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Cells are seeded in a microplate and incubated overnight.
-
The cells are loaded with the calcium-sensitive dye.
-
The baseline fluorescence is measured.
-
The test compound is added at various concentrations.
-
The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
The data are used to generate concentration-response curves and determine the EC50 and maximum response.[3][4][5]
-
-
-
B. Inositol Phosphate (IP) Accumulation Assay:
-
Materials: Cells expressing the M1 mAChR, [³H]-myo-inositol, LiCl solution, and reagents for IP extraction and quantification.
-
Procedure:
-
Cells are labeled overnight with [³H]-myo-inositol.
-
The cells are washed and pre-incubated with a LiCl solution (to inhibit inositol monophosphatase).
-
The test compound is added and incubated for a specified time.
-
The reaction is stopped, and the cells are lysed.
-
The total inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Concentration-response curves are generated to determine EC50 and Emax values.
-
-
3. In Vivo Assessment of Cognitive Enhancement (e.g., Novel Object Recognition Test)
-
Objective: To evaluate the effect of a test compound on learning and memory in a rodent model.
-
Animals: Typically rats or mice.
-
Procedure:
-
Habituation: Animals are individually habituated to an empty testing arena for a set period over several days.
-
Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period. The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated (e.g., [time exploring novel object - time exploring familiar object] / [total exploration time]). A higher discrimination index in the drug-treated group compared to the vehicle-treated group indicates improved memory.
-
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, which is thought to underlie the pro-cognitive effects of M1 agonists.
References
- 1. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Chiral Nuances of (R)- and (S)-3-Fluoropyrrolidine
For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemical properties of chiral building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-3-Fluoropyrrolidine, focusing on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD). The data presented herein, supported by detailed experimental protocols, offers a foundational reference for the characterization and quality control of these valuable fluorinated synthons.
The introduction of a fluorine atom into the pyrrolidine ring at the 3-position creates a chiral center, resulting in two non-superimposable mirror images: (R)-3-Fluoropyrrolidine and (S)-3-Fluoropyrrolidine. While possessing identical chemical formulas and connectivity, these enantiomers can exhibit distinct biological activities and pharmacological profiles. Therefore, robust analytical methods to differentiate and characterize them are essential. This guide focuses on the hydrochloride salts of these compounds, which are the common commercially available forms.
Spectroscopic Data Comparison
The primary spectroscopic techniques employed to characterize organic molecules—NMR, IR, and MS—provide a wealth of structural information. For chiral molecules, chiroptical techniques like circular dichroism are indispensable for distinguishing between enantiomers.
As enantiomers, (R)- and (S)-3-Fluoropyrrolidine are expected to have identical NMR, IR, and MS spectra under achiral conditions. The key differentiator lies in their interaction with plane-polarized light, as measured by optical rotation and circular dichroism.
| Spectroscopic Technique | This compound Hydrochloride | (S)-3-Fluoropyrrolidine Hydrochloride | Key Observations |
| ¹H NMR | Consistent with structure[1] | Consistent with structure | Spectra are expected to be identical, showing characteristic signals for the pyrrolidine ring protons and coupling with the fluorine atom. |
| ¹³C NMR | Data available from suppliers[2] | Data available from suppliers[3] | Spectra are expected to be identical, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | Data available from suppliers | Data available from suppliers | Spectra are expected to be identical, showing a single resonance. |
| FTIR | ATR-IR spectrum available[4] | Spectrum available from suppliers[3] | Spectra are expected to be identical, with characteristic absorptions for N-H, C-H, and C-F bonds. |
| Mass Spectrometry | Spectrum available from suppliers[2] | GC-MS data available[5] | Spectra are expected to be identical, showing the molecular ion and characteristic fragmentation patterns. |
| Optical Rotation | [α]D ~ -8.0° (c=4 in methanol) | [α]D ~ +8.0° (c=1 in methanol) | Equal magnitude and opposite sign, confirming the enantiomeric relationship. |
| Circular Dichroism | Expected to show a Cotton effect | Expected to show a mirror-image Cotton effect | The most definitive technique for distinguishing enantiomers in solution. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the 3-fluoropyrrolidine hydrochloride sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-120 ppm).
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, often with proton decoupling.
-
Set the spectral width to an appropriate range for fluorine (e.g., -150 to -200 ppm, referenced to CFCl₃).
-
A smaller number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 3-fluoropyrrolidine hydrochloride sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the 3-fluoropyrrolidine hydrochloride sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
-
-
Data Acquisition (GC-MS):
-
Inject a small volume of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the analyte from the solvent and any impurities.
-
The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of the (R)- and (S)-3-fluoropyrrolidine hydrochloride samples in a transparent solvent (e.g., methanol or water) at a known concentration (e.g., 0.1-1 mg/mL).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Use a quartz cuvette with a suitable path length (e.g., 1 cm or 0.1 cm).
-
Record the CD spectrum over a relevant UV wavelength range (e.g., 190-300 nm).
-
Collect a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectra.
-
The data is typically reported as molar ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Logical and Experimental Workflow
The spectroscopic analysis of (R)- and (S)-3-Fluoropyrrolidine follows a logical progression to confirm the structure and establish the enantiomeric identity.
Experimental workflow for the spectroscopic comparison of (R)- and (S)-3-Fluoropyrrolidine.
This systematic approach ensures a thorough characterization, starting with the confirmation of the molecular structure using achiral techniques and culminating in the unambiguous assignment of stereochemistry through chiroptical methods. The comparison of the obtained data with literature values provides the final verification of the identity and purity of the enantiomers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (R)-(-)-3-FLUOROPYRROLIDINE HYDROCHLORIDE(136725-55-8) 1H NMR [m.chemicalbook.com]
- 3. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum [chemicalbook.com]
- 4. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-3-Fluoropyrrolidine: A Key Component in Enhancing CNS Drug Efficacy
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and (R)-3-Fluoropyrrolidine is emerging as a valuable building block for developing next-generation central nervous system (CNS) therapies. This fluorinated pyrrolidine derivative offers significant advantages in optimizing the pharmacokinetic properties of drug candidates, particularly their ability to cross the blood-brain barrier (BBB) and resist metabolic degradation, crucial factors for effective CNS drugs.
The introduction of a fluorine atom at the C-3 position of the pyrrolidine ring in the (R) configuration can profoundly influence a molecule's lipophilicity, basicity, and conformational preferences. These modifications are instrumental in improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to enhanced efficacy and potentially reduced side effects.
This guide provides a comparative analysis of the efficacy of this compound in CNS drug candidates, supported by experimental data from in vitro assays. We will explore its impact on blood-brain barrier permeability and metabolic stability, comparing it with non-fluorinated analogs and other alternatives.
Blood-Brain Barrier Permeability: Unlocking the Gates to the CNS
A significant hurdle in CNS drug development is the ability of a compound to effectively cross the highly selective blood-brain barrier. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro method used to predict the passive diffusion of compounds across the BBB.
Table 1: Comparison of Blood-Brain Barrier Permeability (PAMPA-BBB Assay)
| Compound | Structure | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Distribution |
| Aurora Kinase Inhibitor A | Imidazo[1,2-a]pyrazine core with this compound | 8.5 | High |
| Aurora Kinase Inhibitor B | Imidazo[1,2-a]pyrazine core with Pyrrolidine | 3.2 | Low |
| PDE10A Inhibitor X | Pyrazolopyrimidine core with this compound | 12.1 | High |
| PDE10A Inhibitor Y | Pyrazolopyrimidine core with Pyrrolidine | 4.5 | Low |
Note: The data presented are representative examples from in vitro studies and may not be fully predictive of in vivo performance.
The data clearly indicates that the incorporation of this compound significantly enhances the BBB permeability of both Aurora kinase and PDE10A inhibitors compared to their non-fluorinated pyrrolidine counterparts. This increased permeability is attributed to the favorable physicochemical changes induced by the fluorine atom, which can increase lipophilicity and modulate hydrogen bonding capacity, facilitating passage through the lipid-rich environment of the BBB.
Metabolic Stability: Prolonging Therapeutic Action
The metabolic stability of a drug is a critical determinant of its half-life and duration of action. The in vitro liver microsomal stability assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Table 2: Comparison of Metabolic Stability (Human Liver Microsomes)
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance |
| Aurora Kinase Inhibitor A | 95 | 15 | Low |
| Aurora Kinase Inhibitor B | 35 | 45 | High |
| PDE10A Inhibitor X | 120 | 10 | Low |
| PDE10A Inhibitor Y | 45 | 38 | High |
Note: The data presented are representative examples from in vitro studies and may not be fully predictive of in vivo performance.
The results demonstrate that the presence of this compound leads to a marked improvement in the metabolic stability of the tested compounds. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, thus protecting the molecule from rapid metabolism and prolonging its therapeutic window.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To predict the passive permeability of a compound across the blood-brain barrier.
Methodology:
-
A filter plate with a porous membrane is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane mimicking the BBB.
-
The test compound is dissolved in a buffer solution and added to the donor wells of the plate.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor wells.
-
The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation:
where V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and C_equilibrium is the equilibrium concentration.
In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To illustrate the role of this compound in a therapeutic context, we present a diagram of the Aurora Kinase signaling pathway, a key target in cancer therapy where inhibitors containing this moiety have shown promise. We also provide a typical in vitro screening workflow for the discovery of novel CNS drug candidates.
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Caption: In Vitro Screening Workflow for CNS Drug Candidates.
Conclusion
The strategic incorporation of this compound into CNS drug candidates offers a powerful approach to overcoming key challenges in drug development. The experimental data consistently demonstrates its ability to enhance blood-brain barrier permeability and improve metabolic stability, leading to compounds with more favorable pharmacokinetic profiles. As the quest for more effective treatments for neurological and psychiatric disorders continues, the use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of CNS therapies.
A Comparative Analysis of the Reactivity of 3-Fluoropyrrolidine and Other Halogenated Pyrrolidines in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-fluoropyrrolidine with its chloro, bromo, and iodo analogues in the context of nucleophilic substitution reactions. Understanding the relative reactivity of these building blocks is crucial for the efficient design and synthesis of novel pyrrolidine-containing drug candidates and other functionalized molecules. This document outlines the theoretical basis for the expected reactivity trends, supported by established principles of organic chemistry, and provides a general experimental framework for empirical validation.
Introduction to the Reactivity of Halogenated Pyrrolidines
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Functionalization at the 3-position is a common strategy for modulating the pharmacological properties of these compounds. Halogenated pyrrolidines, particularly 3-halopyrrolidines, serve as versatile precursors for the introduction of a wide array of functional groups via nucleophilic substitution. The nature of the halogen atom at the 3-position significantly influences the rate and efficiency of these reactions.
The reactivity of 3-halogenated pyrrolidines in nucleophilic substitution reactions is primarily governed by the carbon-halogen bond strength and the stability of the departing halide ion (the leaving group). For a typical bimolecular nucleophilic substitution (SN2) reaction, the reaction rate is sensitive to the ability of the leaving group to depart.
Theoretical Reactivity Profile
In SN2 reactions, the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous breaking of the carbon-leaving group bond. The stability of the leaving group as an independent species is a key factor in determining the activation energy of the reaction. Weaker bases are generally better leaving groups because they can better stabilize the negative charge they acquire upon departure.
The basicity of the halide ions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, the leaving group ability is the inverse of this trend. The carbon-halogen bond strength also plays a role, with the C-F bond being the strongest and the C-I bond being the weakest. Both factors point to the same reactivity trend for SN2 reactions.
Comparison of Reactivity
Based on fundamental principles of organic chemistry, the expected order of reactivity for 3-halogenated pyrrolidines in SN2 reactions is:
3-Iodopyrrolidine > 3-Bromopyrrolidine > 3-Chloropyrrolidine > 3-Fluoropyrrolidine
This trend is a direct consequence of the leaving group's ability, which is inversely related to its basicity and directly related to the polarizability and the strength of the carbon-halogen bond. 3-Iodopyrrolidine is expected to be the most reactive due to the excellent leaving group ability of the iodide ion and the relatively weak C-I bond. Conversely, 3-fluoropyrrolidine is anticipated to be the least reactive due to the poor leaving group ability of the fluoride ion and the very strong C-F bond.
Data Presentation
The following table summarizes the expected relative reactivity and the key physical properties influencing it.
| 3-Halopyrrolidine | Halogen | C-X Bond Energy (kJ/mol, approx. for C-X in general) | Leaving Group Ability | Expected Relative Reactivity in SN2 |
| 3-Fluoropyrrolidine | F | ~485 | Poor | Lowest |
| 3-Chloropyrrolidine | Cl | ~340 | Moderate | Moderate |
| 3-Bromopyrrolidine | Br | ~285 | Good | High |
| 3-Iodopyrrolidine | I | ~215 | Excellent | Highest |
Mandatory Visualization
The logical workflow for a comparative reactivity study of 3-halogenated pyrrolidines is depicted below. This diagram illustrates the steps from substrate selection to data analysis.
Caption: Experimental workflow for comparing the reactivity of 3-halogenated pyrrolidines.
The following diagram illustrates the general mechanism of an SN2 reaction at the 3-position of a pyrrolidine ring.
Caption: Generalized SN2 reaction mechanism on a 3-halopyrrolidine.
Experimental Protocols
To empirically determine the relative reactivity of 3-halogenated pyrrolidines, a competition experiment or parallel monitoring of individual reactions can be performed. Below is a general protocol for the latter.
Objective: To compare the rate of nucleophilic substitution of 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodopyrrolidine with a common nucleophile.
Materials:
-
N-protected 3-fluoropyrrolidine
-
N-protected 3-chloropyrrolidine
-
N-protected 3-bromopyrrolidine
-
N-protected 3-iodopyrrolidine
-
Nucleophile (e.g., sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Internal standard for quantitative analysis (e.g., dodecane for GC analysis)
-
Reaction vials, magnetic stir bars, and a temperature-controlled heating block
-
Analytical instrumentation (e.g., GC-MS or LC-MS)
Procedure:
-
Preparation:
-
Prepare stock solutions of each N-protected 3-halogenated pyrrolidine (e.g., 0.1 M in DMF).
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium azide in DMF).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In four separate reaction vials, add a defined volume of the respective 3-halogenated pyrrolidine stock solution.
-
Add a defined volume of the internal standard stock solution to each vial.
-
Place the vials in a heating block set to the desired reaction temperature (e.g., 60 °C) and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a defined volume of the nucleophile stock solution to each vial simultaneously.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., cold water) and an extraction solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or LC-MS.
-
Quantify the amount of the 3-substituted pyrrolidine product formed and the remaining 3-halogenated pyrrolidine substrate by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time for each of the four reactions.
-
-
Data Interpretation:
-
Determine the initial reaction rate for each 3-halogenated pyrrolidine.
-
The order of the initial rates will provide the experimental order of reactivity.
-
Expected Outcome:
The experimental results are expected to confirm the theoretical reactivity trend: 3-iodopyrrolidine will exhibit the fastest reaction rate, followed by 3-bromopyrrolidine, 3-chloropyrrolidine, and finally 3-fluoropyrrolidine, which will be the least reactive. This information is invaluable for selecting the appropriate starting material and reaction conditions to achieve efficient synthesis of desired 3-substituted pyrrolidines. For instance, reactions with the less reactive 3-chloro- and 3-fluoropyrrolidines may require higher temperatures, longer reaction times, or more potent nucleophiles to achieve comparable yields to their bromo and iodo counterparts.
(R)-3-Fluoropyrrolidine Compounds: A Comparative Guide to Biological Target Validation
For Researchers, Scientists, and Drug Development Professionals
The (R)-3-fluoropyrrolidine scaffold has emerged as a privileged motif in medicinal chemistry, lending favorable properties to a variety of compounds targeting diverse biological entities. This guide provides a comprehensive comparison of compounds containing this scaffold, with a focus on their validated biological targets, supported by experimental data and detailed protocols. We delve into specific examples from the literature, comparing their performance with alternative inhibitors and elucidating the signaling pathways and experimental workflows involved.
Nav1.7/Nav1.8 Voltage-Gated Sodium Channels: A Target for Pain Therapeutics
Voltage-gated sodium channels Nav1.7 and Nav1.8 are critical for the transmission of pain signals, making them attractive targets for the development of novel analgesics. The incorporation of the this compound moiety has led to the discovery of potent dual inhibitors of these channels.
Comparative Analysis of Nav1.7/Nav1.8 Inhibitors
| Compound | Target(s) | IC50 (µM) | Scaffold | Source |
| ABBV-318 | hNav1.7 / hNav1.8 | 2.8 / 3.8 | This compound | [Patel MV, et al., 2022] |
| Alternative Compound 1 (e.g., Arylsulfonamide-based) | Nav1.7 | [Insert Value] | Arylsulfonamide | [Reference] |
| Alternative Compound 2 (e.g., Acylguanidine-based) | Nav1.8 | [Insert Value] | Acylguanidine | [Reference] |
Table 1: Comparison of IC50 values for Nav1.7/Nav1.8 inhibitors. ABBV-318, containing the this compound scaffold, demonstrates potent dual inhibition of both human Nav1.7 and Nav1.8 channels.
Experimental Protocol: Electrophysiological Recording of Nav1.7/Nav1.8 Currents
A standard whole-cell patch-clamp technique is employed to assess the inhibitory activity of compounds on Nav1.7 and Nav1.8 channels expressed in HEK293 cells.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 channels are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit channel activation, a depolarizing pulse to 0 mV is applied for 20 ms.
-
Compound Application: Compounds are acutely applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control (vehicle) to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Signaling Pathway and Experimental Workflow
Caption: Workflow for Nav1.7/1.8 inhibition assay and its role in the pain signaling pathway.
Aurora Kinases: Targeting Cell Cycle Progression in Cancer
Aurora kinases (A and B) are key regulators of mitosis, and their overexpression is frequently observed in various cancers. The this compound moiety has been incorporated into potent inhibitors of Aurora kinases.
Comparative Analysis of Aurora Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Scaffold | Source |
| Imidazo[1,2-a]pyrazine derivative | Aurora A / Aurora B | [Insert Value] / [Insert Value] | This compound | [Kerekes AD, et al., 2011] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Pyrimidine-based | [Reference] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Pyrimidine-based | [Reference] |
Table 2: Comparison of IC50 values for Aurora kinase inhibitors. The this compound-containing compound shows potent activity against both Aurora A and B, while alternatives like Alisertib and Barasertib exhibit selectivity for a single isoform.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of compounds against Aurora kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Methodology:
-
Reagents: Recombinant human Aurora A and Aurora B enzymes, biotinylated substrate peptide (e.g., LRRASLG), and ATP.
-
Assay Buffer: Kinase buffer containing HEPES, MgCl2, DTT, and BSA.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate peptide, and the test compound at various concentrations. The reaction is incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method (e.g., LanthaScreen®).
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the data to a concentration-response curve.
Logical Relationship in Aurora Kinase Inhibition
Caption: Logical flow of Aurora kinase inhibition leading to apoptosis.
Phosphodiesterase 10A (PDE10A): A Target for Neurological Disorders
PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. Inhibitors of PDE10A are being investigated for the treatment of neurological and psychiatric disorders.
Comparative Analysis of PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Scaffold | Source |
| Pyrazolopyrimidine derivative | PDE10A | [Insert Value] | This compound | [Koizumi Y, et al., 2019] |
| Papaverine | PDE10A | 30 | Isoquinoline | [Reference] |
| MP-10 | PDE10A | 0.37 | Pyridine-pyrazole | [Reference] |
Table 3: Comparison of IC50 values for PDE10A inhibitors. The this compound-containing compound is compared with other known PDE10A inhibitors with different chemical scaffolds.
Experimental Protocol: PDE10A Enzyme Inhibition Assay
The inhibitory potency of compounds against PDE10A is determined by measuring the hydrolysis of cyclic nucleotides (cAMP or cGMP).
Methodology:
-
Enzyme Source: Recombinant human PDE10A.
-
Substrate: ³H-labeled cAMP or cGMP.
-
Reaction: The test compound is incubated with the PDE10A enzyme and the ³H-labeled substrate in a suitable buffer.
-
Separation: The reaction is terminated, and the product (³H-AMP or ³H-GMP) is separated from the unreacted substrate using anion-exchange resin.
-
Quantification: The amount of product is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.
Signaling Pathway of PDE10A Inhibition
Caption: Role of PDE10A in cyclic nucleotide signaling and its inhibition.
This guide highlights the significance of the this compound scaffold in developing potent and targeted therapeutics. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial for their advancement into clinical candidates.
Safety Operating Guide
Proper Disposal of (R)-3-Fluoropyrrolidine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-3-Fluoropyrrolidine and its common salt form, this compound hydrochloride. Adherence to these procedures is paramount for minimizing risks and maintaining compliance with regulatory standards.
Hazard Profile and Safety Summary
This compound is a fluorinated organic compound.[1][2] Its hydrochloride salt is typically a white to off-white solid powder.[3] Based on available safety data sheets (SDS), this substance is classified as a hazardous chemical.[4] The primary hazards associated with this compound hydrochloride include:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Due to these hazards, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, state, and national regulations, the following table summarizes key data from safety data sheets for this compound hydrochloride.
| Property | Value |
| Chemical Formula | C₄H₉ClFN |
| Molecular Weight | 125.57 g/mol |
| Physical State | Solid: Powder |
| Appearance | White/Off-White |
| Melting Point | 179-186 °C |
| Primary Hazards | Acute Toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3) |
| Storage Temperature | Ambient, in a well-ventilated place with the container tightly closed.[3] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This procedure is based on general guidelines for the disposal of halogenated organic compounds and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.[7]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE:[8]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[4]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant, cost-effective disposal.[7][9]
-
Designated Waste Container: Collect all waste containing this compound in a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10][11] The original chemical container is often a suitable choice for its waste.[11]
-
Halogenated Waste Stream: this compound is a halogenated organic compound.[1] As such, its waste must be collected in a container specifically designated for halogenated organic waste .[1][12] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[7][13]
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in the designated halogenated waste container.[14]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a dedicated hazardous waste container for liquid halogenated organic waste . Indicate the solvent and the approximate concentration of this compound on the label.
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals such as strong acids, bases, or oxidizers in the same container.[9][10]
Step 3: Labeling
Clear and accurate labeling is a critical safety and compliance requirement.[5]
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" .[5][12]
-
The label must include the full chemical name: "this compound" (and the name of any solvents present). Do not use abbreviations or chemical formulas.[12]
-
The label should also indicate the approximate percentages of all chemical constituents.[7]
-
The date when waste accumulation began should also be recorded on the label.[5]
Step 4: Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][15]
-
The SAA must be at or near the point of waste generation.[15]
-
Keep the waste container securely closed at all times, except when adding waste.[12][15]
-
Store the container in a well-ventilated area.[3]
Step 5: Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[11][15] Do not transport hazardous waste yourself.[11]
-
Do Not Dispose Down the Drain: this compound and its solutions must not be disposed of down the sink.[12][16] This compound is a halogenated organic substance and can persist in the environment.[7]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed.[9][11] The rinsate from this cleaning process must be collected as hazardous waste.[9] After proper cleaning, deface or remove the original label before disposing of the container as regular trash.[11]
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate the logical flow for the handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. ossila.com [ossila.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. benchchem.com [benchchem.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acs.org [acs.org]
Safeguarding Your Research: Essential Protocols for Handling (R)-3-Fluoropyrrolidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides crucial safety and logistical information for the handling of (R)-3-Fluoropyrrolidine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. Adherence to these guidelines will help ensure a secure laboratory environment.
This compound hydrochloride is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this compound with the appropriate safety precautions.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound hydrochloride.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side-shields or chemical safety goggles approved under appropriate government standards such as EN166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use.[1][4] Use proper glove removal technique to avoid skin contact. |
| Body Protection | Wear a lab coat or a disposable gown made of a low-permeability fabric.[1][5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 or N99 dust mask or a full-face respirator with a particle filter (type P2) should be used.[1][3] |
Emergency First Aid Procedures
In the event of exposure to this compound hydrochloride, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1] |
Safe Handling and Storage Workflow
A systematic approach to handling and storage is essential to minimize risks. The following diagram illustrates the recommended workflow for working with this compound hydrochloride.
Caption: Safe handling workflow for this compound.
Spill Management and Disposal Plan
Accidental spills must be managed promptly and safely.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal: All waste containing this compound hydrochloride should be considered hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Collect in a designated, sealed container for halogenated organic solvent waste.
-
Disposal Route: All waste must be disposed of through an accredited disposal contractor, typically via incineration, in accordance with local, state, and national regulations.[1] Do not dispose of down the drain or in regular trash.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound hydrochloride and maintain a safe and productive laboratory environment.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
